Product packaging for PF-06291874(Cat. No.:CAS No. 1393124-08-7)

PF-06291874

Número de catálogo: B609971
Número CAS: 1393124-08-7
Peso molecular: 503.5 g/mol
Clave InChI: IBDYYOQKQCCSDP-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

PF-06291874 is under investigation in clinical trial NCT02175121 (Safety, Tolerability, Pharmacokinetics And Pharmacodynamics Study of this compound as Oral Monotherapy To Treat Adults With Type 2 Diabetes Mellitus).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a glucagon receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28F3N3O4 B609971 PF-06291874 CAS No. 1393124-08-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393124-08-7
Record name PF-06291874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06291874
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06291874
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06291874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is an orally active, non-peptide small molecule that acts as a potent and selective antagonist of the glucagon receptor (GCGR).[1] Developed for the potential treatment of type 2 diabetes mellitus (T2DM), its primary mechanism of action is to inhibit the physiological effects of glucagon, a key hormone in glucose homeostasis.[1][2] This guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and relevant clinical findings associated with this compound.

Core Mechanism of Action: Glucagon Receptor Antagonism

The fundamental mechanism of this compound is its competitive antagonism of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver.[3] Glucagon, by binding to GCGR, stimulates hepatic glucose production through gluconeogenesis and glycogenolysis, thus elevating blood glucose levels. This compound binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby blocking its downstream signaling cascade. This action leads to a reduction in hepatic glucose output, resulting in lower fasting and postprandial plasma glucose concentrations.[2][4]

Signaling Pathway

The binding of glucagon to its receptor typically activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glucose release from the liver. This compound disrupts this pathway at its inception by blocking the initial ligand-receptor interaction.

Glucagon_Signaling_Pathway cluster_cell Hepatocyte Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR PF06291874 This compound PF06291874->GCGR Antagonizes AC Adenylyl Cyclase GCGR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production Increased Hepatic Glucose Production PKA->Glucose_Production Stimulates

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated that this compound effectively lowers blood glucose levels in patients with T2DM. Its administration leads to dose-dependent reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c).[5][6]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from clinical trials of this compound.

Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and HbA1c

Dose of this compound (once daily)Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 14Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 28Mean Reduction from Baseline in HbA1c (%) after 12 weeks
15 mg-27.1[6]-
30 mg--0.67[5]
35 mg-40.3[6]-
60 mg--0.82[5]
75 mg-57.2[6]-
100 mg--0.93[5]
150 mg34.3[7]68.8[6]-

Table 2: Pharmacokinetic and Safety Profile

ParameterValue
Pharmacokinetics
Half-life~19.7-22.7 hours[2][7]
Dosing FrequencyOnce daily[2]
Safety and Tolerability
HypoglycemiaLow incidence, similar to placebo[5]
LDL CholesterolSmall, non-dose-dependent increases (<10%)[5]
Blood PressureSmall, non-dose-related increases (Systolic >2 mmHg; Diastolic >1 mmHg)[5]
Hepatic Transaminases (ALT/AST)Modest, non-dose-dependent, reversible increases[5][7][8]
Body WeightSmall increases (<0.5 kg)[5]

Experimental Protocols

The clinical evaluation of this compound has been conducted through randomized, double-blind, placebo-controlled, multi-center studies.

Representative Phase II Clinical Trial Design

A typical Phase II study to evaluate the efficacy and safety of this compound in patients with T2DM on background metformin therapy would follow this general protocol:

  • Patient Population: Adults with a diagnosis of T2DM who have inadequate glycemic control despite stable metformin therapy.[5]

  • Washout Period: A washout period of several weeks for any non-metformin oral antidiabetic agents.[5][6]

  • Randomization: Patients are randomized to receive once-daily oral doses of this compound (e.g., 30 mg, 60 mg, 100 mg) or a matching placebo for a predefined duration (e.g., 12 weeks).[5]

  • Assessments:

    • Efficacy: Primary endpoints include the change from baseline in HbA1c and FPG.[5]

    • Pharmacokinetics: Plasma concentrations of this compound are measured at various time points to determine its pharmacokinetic profile.[7]

    • Safety and Tolerability: Monitoring of adverse events, including hypoglycemia, and assessment of laboratory parameters such as lipid profiles and liver function tests.[5]

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.

Experimental_Workflow cluster_protocol Phase II Clinical Trial Workflow cluster_arms Screening Patient Screening (T2DM on Metformin) Washout Washout of Other Antidiabetic Agents Screening->Washout Randomization Randomization Washout->Randomization Placebo Placebo Group Randomization->Placebo Dose1 This compound (Dose 1) Randomization->Dose1 Dose2 This compound (Dose 2) Randomization->Dose2 Dose3 This compound (Dose 3) Randomization->Dose3 Treatment 12-Week Treatment Period Endpoint Endpoint Assessment (HbA1c, FPG, Safety) Treatment->Endpoint

Caption: A generalized workflow for a Phase II clinical trial of this compound.

Conclusion

This compound is a glucagon receptor antagonist that has demonstrated a clear mechanism of action in reducing plasma glucose levels in patients with type 2 diabetes. Its efficacy in lowering FPG and HbA1c is well-documented in clinical trials. While the compound has shown promise, the observed side effects, including elevations in LDL cholesterol and hepatic transaminases, are important considerations in its clinical development and potential therapeutic application. Further research is warranted to fully elucidate the long-term safety profile and the clinical implications of these off-target effects.

References

An In-depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06291874 is an orally active, non-peptide, small molecule antagonist of the glucagon receptor (GCGR), which has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that elevates blood glucose levels, this compound aims to reduce hepatic glucose production and improve glycemic control. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. Detailed experimental protocols and structured data from key studies are presented to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute significantly to hyperglycemia. Therefore, antagonizing the glucagon receptor presents a promising therapeutic strategy for lowering blood glucose levels. This compound emerged as a potent and selective antagonist of the human glucagon receptor, entering clinical development to assess its potential in treating T2DM.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. This binding prevents glucagon from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The inhibition of this pathway ultimately results in the suppression of both glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver, leading to a reduction in hepatic glucose output and a lowering of blood glucose concentrations.

Signaling Pathway

The binding of glucagon to its receptor initiates a conformational change, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates PKA, which in turn phosphorylates and activates downstream enzymes involved in glucose production, such as phosphorylase kinase (leading to glycogenolysis) and transcription factors like CREB (cAMP response element-binding protein), which upregulate genes involved in gluconeogenesis. This compound blocks the initial step of this cascade.

Glucagon Receptor Signaling Pathway Glucagon Receptor Signaling and its Antagonism by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds & Activates PF06291874 This compound PF06291874->GCGR Binds & Blocks G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output

Caption: Glucagon receptor signaling and its antagonism by this compound.

Preclinical Pharmacology

While specific preclinical data on this compound is limited in publicly available literature, research on similar glucagon receptor antagonists provides insights into the expected preclinical profile.

In Vitro Studies
  • Receptor Binding and Functional Activity: In vitro studies are crucial for determining the binding affinity and functional antagonist activity of a compound. For a glucagon receptor antagonist like this compound, these studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) at the human glucagon receptor. Functional assays, such as measuring the inhibition of glucagon-stimulated cAMP production in cells expressing the receptor (e.g., HEK293 or CHO cells), are used to quantify the compound's potency as an antagonist. High affinity and potent functional antagonism are desirable characteristics.

In Vivo Studies
  • Animal Models of Diabetes: The efficacy of glucagon receptor antagonists is typically evaluated in various animal models of diabetes, such as the db/db mouse, ob/ob mouse, or streptozotocin (STZ)-induced diabetic rats. These models exhibit hyperglycemia and other metabolic abnormalities characteristic of T2DM. Key endpoints in these studies include reductions in fasting and postprandial glucose levels, as well as improvements in glucose tolerance.

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2DM.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration.[1]

Pharmacokinetic ParameterValueReference
Half-life (t½) ~19.7 - 22.7 hours[1]
Exposure Approximately dose-proportional[1]
Efficacy

Clinical studies have demonstrated that this compound effectively lowers glucose levels in patients with T2DM.

DosePlacebo-Adjusted Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL)Placebo-Adjusted Change in Mean Daily Glucose (MDG) from Baseline (mg/dL)
15 mg -27.1-40.3
35 mg -43.1-55.8
75 mg -50.9-64.4
150 mg -57.2-68.8
DoseChange in HbA1c from Baseline (%)Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL)
30 mg -0.67-16.6
60 mg -0.84-28.1
100 mg -0.93-33.3
Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[1][2][3] However, some dose-dependent and non-dose-dependent adverse effects were observed.

Adverse EffectObservationReferences
Hypoglycemia Minimal risk, with a low incidence similar to placebo.[2][3]
LDL Cholesterol Small, dose-dependent increases were observed.[1][3]
Blood Pressure Small, non-dose-dependent increases in systolic and diastolic blood pressure were noted.[3]
Liver Transaminases (ALT/AST) Reversible, modest, and often non-dose-dependent increases were observed, largely within the normal reference range.[1][3][4]
Body Weight Small increases in body weight (<0.5 kg) were observed compared to placebo.[3]
Glucagon and GLP-1 Dose-dependent increases in glucagon and total GLP-1 were observed.[1]
Amino Acids An increase in circulating gluconeogenic amino acids was noted.[1]

Experimental Protocols

Clinical Trial Design (Exemplar)

The following provides a general outline of the methodology used in the clinical trials of this compound, based on publicly available information.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for this compound Screening Screening & Washout Randomization Randomization Screening->Randomization Placebo_Group Placebo Randomization->Placebo_Group Arm 1 PF06291874_Group This compound (Multiple Doses) Randomization->PF06291874_Group Arm 2+ Treatment_Period Treatment Period (e.g., 14-28 days or 12 weeks) Placebo_Group->Treatment_Period PF06291874_Group->Treatment_Period Assessments Assessments Treatment_Period->Assessments Follow_up Follow-up Assessments->Follow_up

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
  • Study Design: Randomized, double-blind, placebo-controlled, multiple-ascending dose or parallel-group studies.[1][3]

  • Participant Population: Adults with type 2 diabetes mellitus, with some studies including patients on a stable background therapy of metformin.[1][3]

  • Washout Period: A washout period for non-metformin oral antidiabetic agents was typically included before randomization.[3]

  • Dosing: this compound was administered orally once daily at various doses (e.g., 5 mg to 150 mg).[1]

  • Duration: Treatment durations ranged from 14-28 days to 12 weeks.[1][3]

  • Assessments:

    • Pharmacokinetic (PK) Assessments: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. The specific analytical method was likely a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, though detailed parameters are not publicly available.

    • Pharmacodynamic (PD) Assessments:

      • Fasting plasma glucose (FPG) and mean daily glucose (MDG) were measured.

      • Glycosylated hemoglobin (HbA1c) was assessed at baseline and end of treatment.

      • Mixed Meal Tolerance Tests (MMTT) were performed to evaluate postprandial glucose and hormone responses.

    • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including lipids and liver function tests).

Mixed Meal Tolerance Test (MMTT) Protocol (General)

While the exact composition of the meal used in the this compound trials is not specified in the available literature, a standard MMTT protocol generally involves the following steps:

  • Patient Preparation:

    • Patients fast overnight for at least 8-10 hours.

    • Any medications that could interfere with the test are withheld as per the study protocol.

  • Baseline Sampling:

    • An intravenous catheter is inserted for blood sampling.

    • Baseline blood samples are collected (e.g., at -15 and 0 minutes) for the measurement of glucose, insulin, C-peptide, glucagon, and other relevant analytes.

  • Meal Ingestion:

    • The patient consumes a standardized liquid meal (e.g., Boost®, Ensure®) with a defined caloric and macronutrient composition within a specified timeframe (e.g., 5-10 minutes).

  • Post-Meal Blood Sampling:

    • Blood samples are collected at regular intervals for a period of 2 to 4 hours (e.g., at 15, 30, 60, 90, 120, 180, and 240 minutes) to measure the postprandial response of the analytes mentioned above.

  • Data Analysis:

    • The area under the curve (AUC) for glucose, insulin, and C-peptide is calculated to assess the overall postprandial response.

Conclusion

This compound is a potent, orally available glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its mechanism of action, centered on the inhibition of hepatic glucose production, offers a therapeutic approach that is complementary to existing antidiabetic agents. While the efficacy of this compound in improving glycemic control is evident from clinical trial data, its development has been associated with safety signals, including elevations in LDL cholesterol, blood pressure, and liver transaminases. These findings highlight the complex physiological role of glucagon signaling and the challenges in developing safe and effective glucagon receptor antagonists. Further research is warranted to fully understand the benefit-risk profile of this class of compounds and to explore strategies to mitigate the observed adverse effects. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

References

An In-Depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06291874 is an orally active, small-molecule antagonist of the glucagon receptor (GCGR) that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has demonstrated the potential to lower both fasting and postprandial glucose levels. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data from clinical trials, and detailed experimental protocols relevant to the study of glucagon receptor antagonists. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and challenges associated with this class of compounds.

Mechanism of Action: Glucagon Receptor Antagonism

This compound exerts its therapeutic effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver.[1] Glucagon, secreted by pancreatic alpha cells in response to low blood glucose, normally binds to this receptor to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking this interaction, this compound effectively inhibits glucagon signaling, leading to a reduction in hepatic glucose output and consequently, lower blood glucose levels.

The Glucagon Signaling Pathway

The binding of glucagon to its receptor initiates a signaling cascade that is central to glucose homeostasis. This pathway is a key target for therapeutic intervention in T2DM.

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GCGR) (GPCR) Glucagon->GCGR Binds G_Protein Gs Protein GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen -> Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Amino Acids -> Glucose) PKA->Gluconeogenesis Stimulates Glucose_Output Increased Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output PF06291874 This compound PF06291874->GCGR Blocks

Glucagon signaling pathway and the inhibitory action of this compound.

Pharmacokinetics

Clinical studies have shown that this compound has a pharmacokinetic profile suitable for once-daily oral administration.[2][3][4] The exposure to this compound is approximately dose-proportional, with a half-life ranging from 19.7 to 22.7 hours.[2][3][4]

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of this compound in patients with T2DM. The data consistently demonstrate a dose-dependent reduction in key glycemic parameters.

Phase 2 Study in Patients on Metformin (12 Weeks)

In a 12-week, randomized, double-blind, placebo-controlled study, this compound was administered to patients with T2DM who were on a stable background therapy of metformin.[3]

DoseChange in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)
Placebo--
30 mg-0.67-16.6
60 mg--
100 mg-0.93-33.3
Table 1: Dose-dependent reductions in HbA1c and FPG after 12 weeks of treatment with this compound on a background of metformin.[3]
Monotherapy Study (4 Weeks)

A 4-week study assessed this compound as a monotherapy in subjects with T2DM.[5]

DosePlacebo-Adjusted Change in Mean Daily Glucose (mg/dL)Placebo-Adjusted Change in Fasting Plasma Glucose (mg/dL)
15 mg-40.3-27.1
35 mg--
75 mg--
150 mg-68.8-57.2
Table 2: Placebo-adjusted reductions in mean daily glucose and FPG after 28 days of monotherapy with this compound.[5]
Multiple Ascending Dose Study (14-28 Days)

A multiple ascending dose study in patients with T2DM on metformin or metformin and sulfonylurea background therapy also showed significant glucose-lowering effects.[2][4]

DosePlacebo-Corrected Decrease in Fasting Plasma Glucose on Day 14 (mg/dL)Placebo-Corrected Decrease in Mean Daily Glucose on Day 14 (mg/dL)
5 mg--
15 mg--
30 mg--
50 mg--
100 mg--
150 mg34.342.4
Table 3: Placebo-corrected decreases in FPG and mean daily glucose at the highest dose of this compound.[2][4]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[3][5] However, some off-target effects have been consistently observed with this class of drugs.

ParameterObservation
LDL Cholesterol Small, dose-dependent increases (<10%) have been observed.[3][4]
Liver Enzymes Modest, reversible, and non-dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported.[3][5][6]
Blood Pressure Small, non-dose-dependent increases in systolic (>2 mmHg) and diastolic (>1 mmHg) blood pressure were observed.[3][6]
Body Weight Small increases in body weight (<0.5 kg) were noted in some studies.[3]
Table 4: Summary of key safety findings for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of glucagon receptor antagonists like this compound.

Glucagon Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a test compound for the glucagon receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing GCGR Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled glucagon ([125I]-glucagon) and test compound (this compound) Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon), and varying concentrations of the test compound (this compound).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled glucagon.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity.

cAMP_Assay_Workflow Start Start Seed_Cells Seed GCGR-expressing cells into a 96-well plate Start->Seed_Cells Pre_incubate Pre-incubate cells with varying concentrations of test compound (this compound) Seed_Cells->Pre_incubate Stimulate Stimulate cells with a fixed concentration of glucagon Pre_incubate->Stimulate Lyse_Cells Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) Stimulate->Lyse_Cells Analyze Analyze data to determine the IC50 for cAMP inhibition Lyse_Cells->Analyze End End Analyze->End

Workflow for a cAMP accumulation inhibition assay.

Protocol:

  • Cell Culture:

    • Seed cells expressing the human glucagon receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration of glucagon (typically the EC₈₀ concentration for cAMP production) for another incubation period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the cAMP levels as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.

In Vivo Efficacy Study: Glucagon Challenge in Mice

This animal model is used to assess the in vivo efficacy of a glucagon receptor antagonist in blocking the hyperglycemic effect of exogenous glucagon.

Protocol:

  • Animal Model:

    • Use appropriate mouse models, such as normal mice or diabetic mouse models (e.g., db/db mice).

  • Experimental Procedure:

    • Fast the mice overnight.

    • Administer the test compound (this compound) or vehicle orally at a predetermined time before the glucagon challenge.

    • At time zero, administer a bolus of glucagon via intraperitoneal injection.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucagon injection.

  • Analysis:

    • Measure blood glucose levels in the collected samples.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the glucose AUC in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the glucagon-induced glucose response.

Conclusion

This compound is a potent glucagon receptor antagonist that has demonstrated significant glucose-lowering efficacy in clinical trials involving patients with type 2 diabetes. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, the observed side effects, including increases in LDL cholesterol, liver enzymes, and blood pressure, are consistent with the known class effects of glucagon receptor antagonists and represent a key challenge for the clinical development of this therapeutic class. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of similar compounds, aiding in the continued research and development of novel therapies for T2DM.

References

An In-depth Technical Guide on PF-06291874 for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] In the pathophysiology of T2DM, dysregulated glucagon secretion from pancreatic α-cells leads to excessive hepatic glucose production, contributing significantly to hyperglycemia.[2] By blocking the action of glucagon on its receptor in the liver, this compound aims to reduce hepatic glucose output, thereby lowering blood glucose levels.[1] This document provides a comprehensive technical overview of the available preclinical and clinical research on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1] Glucagon binding to its receptor primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade ultimately stimulates glycogenolysis and gluconeogenesis in the liver. This compound competitively inhibits the binding of glucagon to its receptor, thereby attenuating this downstream signaling and reducing glucose production.[1]

Preclinical Research

While specific preclinical data on the in vitro potency (e.g., IC50, Ki) and in vivo efficacy in animal models for this compound are not extensively detailed in publicly available literature, this section outlines the standard experimental protocols used to characterize glucagon receptor antagonists.

In Vitro Studies: Glucagon-Stimulated cAMP Assay

This assay is a cornerstone for determining the potency of a GCGR antagonist in a cellular context.

To determine the concentration-dependent inhibition of glucagon-stimulated cAMP production by this compound in a cell line expressing the human glucagon receptor (hGCGR) and to calculate the IC50 value.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the hGCGR.

  • Stimulant: Glucagon.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Cell Culture and Plating: Culture hGCGR-expressing HEK293 cells under standard conditions. Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Antagonist Incubation: Aspirate the culture medium from the cells and add the various concentrations of this compound. Incubate for a predefined period (e.g., 30 minutes) at 37°C.

  • Glucagon Stimulation: Add a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells containing the antagonist. Incubate for another predefined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the glucagon-stimulated cAMP production.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This experiment evaluates the effect of a GCGR antagonist on glucose tolerance in a relevant animal model of type 2 diabetes.

To assess the ability of this compound to improve glucose tolerance in diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice).[5]

  • Animals: Male db/db mice or other suitable diabetic mouse model.

  • Test Compound: this compound formulated in an appropriate vehicle.

  • Vehicle Control: The formulation vehicle without the active compound.

  • Glucose Solution: A sterile solution of D-glucose for oral administration.

  • Blood Glucose Monitoring System: A handheld glucometer and test strips.

  • Acclimatization and Dosing: Acclimatize the animals for at least one week. Administer this compound or vehicle control orally at the desired dose(s) at a specific time point before the glucose challenge (e.g., 1-2 hours prior).

  • Fasting: Fast the animals for a specified period (e.g., 6 hours) before the OGTT, with free access to water.

  • Baseline Blood Glucose: At time zero (t=0), measure the baseline blood glucose level from a tail vein blood sample.

  • Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in the AUC for the this compound-treated group compared to the vehicle control group indicates improved glucose tolerance.

Clinical Research

This compound has been evaluated in several Phase I and Phase II clinical trials in healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for once-daily dosing.[1]

ParameterValueStudy PopulationCitation
Half-life (t½) ~19.7 - 22.7 hoursPatients with T2DM[1]
Exposure Approximately dose-proportionalPatients with T2DM[1]
Protein Binding Highly bound to human plasma protein (~99.45%)Not specified[6]
Mean Free Fraction ~0.55%Not specified[6]
Efficacy in Patients with Type 2 Diabetes

Multiple studies have demonstrated the glucose-lowering efficacy of this compound.

Table 4.2.1: Change in HbA1c after 12 Weeks of Treatment (on Metformin Background) [7]

Treatment GroupMean Change from Baseline in HbA1c (%)
Placebo-0.16
This compound (30 mg QD)-0.67
This compound (60 mg QD)-0.83
This compound (100 mg QD)-0.93

Table 4.2.2: Change in Fasting Plasma Glucose (FPG)

Study DurationTreatment GroupPlacebo-Adjusted Mean Change from Baseline in FPG (mg/dL)Citation
14 Days (on Metformin)This compound (150 mg QD)-34.3[8]
28 Days (Monotherapy)This compound (15 mg to 150 mg QD)-27.1 to -57.2[9]
12 Weeks (on Metformin)This compound (30 mg to 100 mg QD)-16.6 to -33.3[7]
Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][7][9]

Table 4.3.1: Key Safety Findings

Safety ParameterObservationCitation
Hypoglycemia Incidence was low and similar to placebo.[7]
LDL Cholesterol Small, non-dose-dependent increases (<10%) observed in some studies. No significant changes at doses ≤75mg in another study.[7][9]
Blood Pressure Small, non-dose-dependent increases (Systolic BP > 2 mm Hg; Diastolic BP > 1 mm Hg) observed.[7]
Liver Transaminases (ALT/AST) Modest, reversible increases were observed, largely within the normal range. The incidence of values >3x the upper limit of normal was similar across doses.[7][8][9]
Body Weight Small increases (< 0.5 kg) observed in a 12-week study.[7]

Table 4.3.2: Common Adverse Events in a 28-Day Monotherapy Study [10]

Adverse EventPlacebo (%)This compound (15 mg) (%)This compound (35 mg) (%)This compound (75 mg) (%)This compound (150 mg) (%)
Cold Symptoms 669113
Loose Stools 33939
Headache 30933

Visualizations

Glucagon Receptor Signaling Pathway

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds PF06291874 This compound PF06291874->GCGR Antagonizes Gs Gs Protein GCGR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Release) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates Glucose Increased Hepatic Glucose Output Glycogenolysis->Glucose Gluconeogenesis->Glucose

Glucagon signaling pathway and antagonism by this compound.
Experimental Workflow: In Vitro cAMP Assay

cAMP_Assay_Workflow Start Start PlateCells Plate hGCGR-expressing HEK293 cells Start->PlateCells IncubateOvernight Incubate Overnight PlateCells->IncubateOvernight AddAntagonist Add serial dilutions of this compound IncubateOvernight->AddAntagonist IncubateAntagonist Incubate (30 min) AddAntagonist->IncubateAntagonist AddGlucagon Add Glucagon (EC80) IncubateAntagonist->AddGlucagon IncubateGlucagon Incubate (15-30 min) AddGlucagon->IncubateGlucagon LyseAndMeasure Lyse cells and measure cAMP IncubateGlucagon->LyseAndMeasure Analyze Data Analysis: IC50 determination LyseAndMeasure->Analyze End End Analyze->End

Workflow for determining the IC50 of a GCGR antagonist.

Conclusion

This compound is a glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes, both as a monotherapy and as an add-on to metformin.[7][9] Its pharmacokinetic profile supports once-daily oral administration.[1] The primary safety concerns observed in clinical trials include modest increases in LDL cholesterol, blood pressure, and hepatic transaminases, which warrant further investigation.[7] While detailed preclinical data are not widely published, the established clinical efficacy underscores the therapeutic potential of glucagon receptor antagonism as a strategy for managing T2DM. Further long-term studies would be necessary to fully elucidate the benefit-risk profile of this compound.

References

PF-06291874 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical evaluation of PF-06291874, a selective glucagon receptor antagonist.

Chemical Structure and Properties

This compound is a small molecule inhibitor of the glucagon receptor. Its chemical and physical properties are summarized below.

Chemical Structure:

(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
SMILES CCC--INVALID-LINK--C3=CC=C(C(NCCC(O)=O)=O)C=C3[1]
Molecular Formula C26H28F3N3O4[2]
Molecular Weight 503.52 g/mol [2]
CAS Number 1393124-08-7[2]
Appearance Solid powder
Solubility Soluble in DMSO
Storage Recommended storage at -20°C for long-term stability.

Mechanism of Action

This compound is a potent and selective antagonist of the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver. Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia.

By competitively binding to the glucagon receptor, this compound blocks the downstream signaling cascade initiated by glucagon. This inhibition leads to a reduction in hepatic glucose output, thereby lowering blood glucose levels. The mechanism of action is independent of insulin, making it a potential therapeutic option for T2DM patients with insulin resistance.

Below is a diagram illustrating the signaling pathway of the glucagon receptor and the inhibitory action of this compound.

glucagon_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_protein G Protein (Gs) GCGR->G_protein Activates PF06291874 This compound PF06291874->GCGR Blocks AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gluconeogenesis_Glycogenolysis Increased Gluconeogenesis & Glycogenolysis CREB->Gluconeogenesis_Glycogenolysis Promotes

Glucagon Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The clinical development of this compound involved several key experimental assessments to evaluate its pharmacokinetics, pharmacodynamics, and safety. The methodologies for these assessments are detailed below.

Pharmacokinetic Analysis
  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were typically prepared using protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.

  • Chromatographic Separation: A reverse-phase C18 column was commonly used with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for quantification.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.

Pharmacodynamic Assessments
  • Sample Collection: Venous blood samples were collected from subjects after an overnight fast (at least 8 hours).

  • Sample Processing: Blood was collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo glucose metabolism. Plasma was separated by centrifugation.

  • Analytical Method: Plasma glucose concentrations were measured using a validated enzymatic assay, typically the hexokinase or glucose oxidase method, on an automated clinical chemistry analyzer.

  • Sample Collection: Whole blood samples were collected in EDTA-containing tubes.

  • Analytical Method: HbA1c levels were determined using a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis. HPLC is a commonly used method that separates glycated and non-glycated hemoglobin based on charge differences.

  • Protocol: After an overnight fast, subjects consumed a standardized liquid meal (e.g., Boost® or Sustacal®) over a short period (e.g., 5-10 minutes).

  • Blood Sampling: Blood samples for the measurement of glucose, insulin, C-peptide, and glucagon were collected at baseline (before the meal) and at specified time points after the meal (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose and other hormones was calculated to assess postprandial glycemic control and pancreatic beta-cell function.

The following diagram outlines the typical workflow of a clinical trial for an oral antidiabetic agent like this compound.

clinical_trial_workflow Screening Screening Washout Washout Period (if applicable) Screening->Washout Randomization Randomization Washout->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Dosing Daily Dosing Treatment_Group->Dosing receives drug Placebo_Group->Dosing receives placebo Assessments Regular Assessments: - FPG, HbA1c - Safety Labs - Adverse Events Dosing->Assessments MMTT Mixed-Meal Tolerance Test (at specific time points) Dosing->MMTT End_of_Study End of Study Visit Assessments->End_of_Study MMTT->End_of_Study Data_Analysis Data Analysis and Statistical Evaluation End_of_Study->Data_Analysis

Typical Clinical Trial Workflow for an Oral Antidiabetic Drug.

Clinical Trial Data

Multiple clinical studies have evaluated the efficacy, safety, and tolerability of this compound in patients with T2DM. The key findings from these studies are summarized below.

Table 2: Summary of Pharmacokinetic Properties in Humans

ParameterValueReference
Half-life (t1/2) ~19.7-22.7 hours[3]
Dose Proportionality Approximately dose-proportional exposure[3]
Protein Binding Highly bound to human plasma protein (~99.45%)[2]
Mean Free Fraction ~0.55%[2]

Table 3: Efficacy Outcomes in a 14-Day, Multiple Ascending Dose Study in Patients with T2DM on Metformin

Dose of this compoundPlacebo-Corrected Change from Baseline in Fasting Plasma Glucose (mg/dL)Placebo-Corrected Change from Baseline in Mean Daily Glucose (mg/dL)
150 mg-34.3-42.4

Data from a study where patients were administered this compound or placebo for 14 days.[3]

Table 4: Safety and Tolerability Profile

Adverse EventObservation
Hypoglycemia Minimal risk of hypoglycemia.[3]
LDL Cholesterol Small, dose-dependent increases were observed.[3]
Serum Aminotransferases (ALT/AST) Reversible increases, largely within the normal range, were noted.
Glucagon and GLP-1 Dose-dependent increases in glucagon and total GLP-1 were observed following a mixed-meal tolerance test.[3]

Conclusion

This compound is a potent and selective glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, observations of increased LDL cholesterol and liver aminotransferases have been noted. The unique insulin-independent mechanism of action of glucagon receptor antagonists like this compound continues to be an area of interest for the development of novel therapies for T2DM.

References

The Preclinical Pharmacokinetic Profile of PF-06291874: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which was investigated for the treatment of type 2 diabetes mellitus (T2DM). The primary mechanism of action involves blocking the signaling of glucagon, a key hormone that elevates blood glucose levels. While extensive clinical trial data on the pharmacokinetics of this compound in humans is available, detailed quantitative pharmacokinetic data from preclinical animal models remains largely within proprietary company archives and is not extensively published in the public domain. This guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, known preclinical effects, and human pharmacokinetic parameters as a surrogate for understanding its general disposition. This document also outlines the typical experimental protocols used in preclinical pharmacokinetic studies to provide a framework for the type of studies that were likely conducted.

Introduction

Glucagon, by stimulating hepatic glucose production, plays a crucial role in glucose homeostasis. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound was developed by Pfizer as a small molecule antagonist of the glucagon receptor to counteract this effect. By blocking the receptor, this compound was designed to reduce hepatic glucose output and thereby lower blood glucose levels. Preclinical studies are a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before it is administered to humans. While specific data for this compound is scarce, this guide will synthesize the known information and provide context for its preclinical evaluation.

Mechanism of Action

This compound is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver. Glucagon binding to its receptor activates a signaling cascade that results in increased gluconeogenesis and glycogenolysis. This compound competitively binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby inhibiting this downstream signaling pathway.

Signaling Pathway of Glucagon Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by glucagon and its inhibition by this compound.

Glucagon_Signaling_Pathway Glucagon Receptor Signaling and its Antagonism by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds and Activates PF06291874 This compound PF06291874->GCGR Binds and Inhibits G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gluconeogenesis Gluconeogenesis & Glycogenolysis CREB->Gluconeogenesis Increases Gene Transcription Glucose Increased Hepatic Glucose Output Gluconeogenesis->Glucose

Caption: Glucagon receptor signaling cascade and its inhibition by this compound.

Preclinical Pharmacokinetics: Known Effects

While specific quantitative data is not publicly available, preclinical studies have been mentioned in the literature, indicating some key findings. The most commonly noted effects in preclinical models include the development of hyperglucagonemia and an increase in α-cell proliferation. These are considered class effects of glucagon receptor antagonists, resulting from the feedback mechanism in response to receptor blockade.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the public domain. However, a standard preclinical pharmacokinetic study would typically involve the following workflow.

Conceptual Workflow for a Preclinical Pharmacokinetic Study

Preclinical_PK_Workflow Conceptual Workflow of a Preclinical Pharmacokinetic Study cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rat, Dog, Monkey) Dose_Selection Dose Route and Level Selection (e.g., Oral, IV) Animal_Selection->Dose_Selection Dosing Compound Administration Dose_Selection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Processing Plasma/Serum Isolation Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) LC_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for conducting preclinical pharmacokinetic studies.

Pharmacokinetic Data

As detailed preclinical pharmacokinetic data for this compound is not available, the following table summarizes the pharmacokinetic parameters observed in human clinical trials. This data is provided for informational purposes to give an indication of the compound's properties, but it should be noted that these are not from preclinical models.

Table 1: Human Pharmacokinetic Parameters of this compound
ParameterValueReference
Route of Administration Oral[1]
Half-life (t½) ~19.7 - 22.7 hours[1][2]
Exposure Approximately dose-proportional[1][2]
Dosing Regimen Suitability Once-daily[1][2]
Plasma Protein Binding Highly bound (mean free fraction of ~0.55%)[3]

Note: The data presented in this table is from human studies and is intended to serve as a reference in the absence of publicly available preclinical data.

Discussion and Conclusion

This compound is a glucagon receptor antagonist that showed promise in clinical trials for the treatment of type 2 diabetes by reducing plasma glucose levels.[4] Its mechanism of action through the competitive inhibition of the glucagon receptor is well-understood. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available quantitative data from animal studies. The known preclinical effects, such as hyperglucagonemia and α-cell hyperplasia, are consistent with its mechanism of action and are considered class effects for glucagon receptor antagonists.

For researchers and scientists in drug development, the case of this compound highlights the challenge of accessing detailed preclinical data for compounds that have been discontinued or have not proceeded to market. While the human pharmacokinetic data suggests a profile suitable for once-daily dosing, the translation from preclinical species to humans is a critical aspect of drug development that cannot be fully assessed from the available information. Future research and transparency in data sharing for discontinued compounds could greatly benefit the scientific community in understanding the nuances of drug disposition and safety.

References

PF-06291874: A Technical Overview of its Interaction with the Glucagon Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PF-06291874

This compound is a small molecule developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1] Its primary mechanism of action is the competitive antagonism of the glucagon receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, glucagon.[2] By blocking glucagon's effects, particularly in the liver, this compound aims to reduce hepatic glucose production and consequently lower blood glucose levels. Clinical trials have demonstrated that this compound can effectively reduce fasting plasma glucose and mean daily glucose in patients with T2DM.[3][4][5]

Glucagon Receptor Signaling Pathway

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys. Its activation by glucagon initiates a signaling cascade that plays a crucial role in glucose homeostasis. This compound acts by competitively binding to this receptor, thereby preventing the initiation of this cascade.

Diagram of the Glucagon Receptor Signaling Pathway

Glucagon_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_Protein G Protein (Gαs) GCGR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Gluconeogenesis, Glycogenolysis) CREB->Gene_Transcription Promotes PF06291874 This compound PF06291874->GCGR Blocks

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Quantitative Binding Affinity Data

As of the latest available information, specific quantitative in vitro binding affinity values (Ki, IC50, Kd) for this compound with the glucagon receptor have not been publicly disclosed in peer-reviewed literature. While the compound is described as a "highly potent" antagonist, numerical data from competitive radioligand binding assays or other quantitative methods are not available.[1]

For context, another novel, orally bioavailable small molecule glucagon receptor antagonist, RVT-1502 (formerly LGD-6972), has been described to bind to the glucagon receptor with high affinity and selectivity.[6] However, it is crucial to note that this information is not directly transferable to this compound.

Table 1: Summary of this compound Binding Affinity to Glucagon Receptor

Parameter Value Species Assay Type Reference
Ki Not Publicly Available - - -
IC50 Not Publicly Available - - -

| Kd | Not Publicly Available | - | - | - |

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound are not available. However, based on standard pharmacological practices for characterizing receptor antagonists, the following generalized methodologies would likely be employed.

Generalized Competitive Radioligand Binding Assay

This type of assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.

Workflow for a Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing GCGR Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Glucagon - Varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Generate competition curve - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Accumulation)

To assess the functional antagonism, an assay measuring the inhibition of glucagon-stimulated cyclic adenosine monophosphate (cAMP) production would be performed.

Workflow for a cAMP Functional Assay

cAMP_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing GCGR Start->Culture_Cells Pre_Incubate Pre-incubate Cells with Varying Concentrations of this compound Culture_Cells->Pre_Incubate Stimulate Stimulate Cells with a Fixed Concentration of Glucagon Pre_Incubate->Stimulate Lyse_Cells Lyse Cells and Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) Stimulate->Lyse_Cells Analyze Data Analysis: - Generate dose-response curve - Calculate IC50 for inhibition of cAMP production Lyse_Cells->Analyze End End Analyze->End

Caption: Generalized workflow for a functional cAMP antagonism assay.

Conclusion

This compound is a potent, orally active antagonist of the glucagon receptor that has shown promise in clinical trials for the treatment of type 2 diabetes mellitus by reducing plasma glucose levels. Its mechanism of action involves the direct competitive inhibition of the glucagon receptor, thereby blocking the downstream signaling cascade that leads to hepatic glucose production. While the qualitative aspects of its pharmacology are established, specific quantitative data on its binding affinity and detailed experimental protocols remain proprietary or unpublished. Further disclosure of preclinical data would be necessary for a complete quantitative understanding of its interaction with the glucagon receptor.

References

In Vitro Profile of PF-06291874: A Technical Overview of a Glucagon Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent, orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR). Developed by Pfizer, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. By blocking the action of glucagon, this compound aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This technical guide provides an in-depth overview of the in vitro studies that have characterized the pharmacological properties of this compound, including its binding affinity, functional antagonism, and the experimental methodologies employed.

Core Pharmacological Data

The in vitro activity of this compound has been quantified through key assays that assess its ability to bind to the glucagon receptor and to functionally inhibit its signaling pathway. The primary mechanism of action is the blockade of glucagon-induced cyclic adenosine monophosphate (cAMP) production.

ParameterValueAssay TypeCell LineDescription
Ki 53 nMRadioligand Binding Assay (SPA)Not SpecifiedInhibition of [125I]-glucagon-cex binding to the human glucagon receptor.[1]
Kb 23 nMcAMP Functional AssayCHO-K1Suppression of glucagon-induced cAMP production in cells expressing the human glucagon receptor.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively inhibiting the binding of glucagon to the glucagon receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP, a critical second messenger in the glucagon signaling cascade. The reduction in intracellular cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA), ultimately resulting in reduced hepatic glucose output.

This compound Signaling Pathway cluster_membrane Cell Membrane Glucagon_Receptor Glucagon Receptor (GCGR) G_Protein Gαs Protein Glucagon_Receptor->G_Protein Activates Glucagon Glucagon Glucagon->Glucagon_Receptor Binds This compound This compound This compound->Glucagon_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Hepatic_Glucose_Production Hepatic Glucose Production PKA->Hepatic_Glucose_Production Stimulates

Caption: Antagonistic action of this compound on the glucagon signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key assays used to characterize this compound.

Glucagon Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the glucagon receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.

Materials:

  • Membrane preparations from cells expressing the human glucagon receptor.

  • Radioligand: [125I]-glucagon-cex.[1]

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • Assay Buffer: (Details to be specified based on standard laboratory practice, typically a buffered saline solution with protein carriers).

  • Test Compound: this compound at various concentrations.

  • 96-well or 384-well microplates.

Workflow:

Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - [125I]-glucagon-cex - SPA Beads - this compound dilutions Start->Prepare_Reagents Mix_Components Mix Components in Assay Plate: - Receptor Membranes - SPA Beads - this compound or Vehicle Prepare_Reagents->Mix_Components Add_Radioligand Add [125I]-glucagon-cex Mix_Components->Add_Radioligand Incubate Incubate to Reach Equilibrium Add_Radioligand->Incubate Measure_Signal Measure Radioactivity (Scintillation Counter) Incubate->Measure_Signal Analyze_Data Data Analysis: - Competition Binding Curve - Calculate IC50 and Ki Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the glucagon receptor binding assay (SPA).

Procedure:

  • Prepare serial dilutions of this compound.

  • In the wells of a microplate, combine the receptor membrane preparation, SPA beads, and either this compound or vehicle (for total and non-specific binding controls).

  • Add a constant concentration of [125I]-glucagon-cex to all wells.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the scintillation counts per minute (CPM) in each well using a microplate scintillation counter.

  • The data is then used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This cellular assay measures the ability of an antagonist to inhibit the glucagon-stimulated production of cAMP.

Objective: To determine the functional antagonist potency (Kb) of this compound.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human glucagon receptor.[1]

Materials:

  • CHO-K1 cells expressing the human glucagon receptor.

  • Cell culture medium.

  • Glucagon.

  • Test Compound: this compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Workflow:

cAMP Assay Workflow Start Start Seed_Cells Seed CHO-K1-hGCGR Cells in Microplate Start->Seed_Cells Pre-incubate Pre-incubate Cells with This compound or Vehicle (in the presence of a PDE inhibitor) Seed_Cells->Pre-incubate Stimulate_Cells Stimulate with Glucagon Pre-incubate->Stimulate_Cells Incubate_Stimulation Incubate for a Defined Period Stimulate_Cells->Incubate_Stimulation Lyse_Cells Lyse Cells to Release cAMP Incubate_Stimulation->Lyse_Cells Detect_cAMP Detect Intracellular cAMP (using a detection kit) Lyse_Cells->Detect_cAMP Analyze_Data Data Analysis: - Dose-Response Curve - Calculate IC50 and Kb Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cellular cAMP functional assay.

Procedure:

  • Seed the CHO-K1 cells expressing the human glucagon receptor into a microplate and culture overnight.

  • Remove the culture medium and pre-incubate the cells with various concentrations of this compound or vehicle in a stimulation buffer containing a PDE inhibitor for a defined period.

  • Stimulate the cells by adding a fixed concentration of glucagon (typically an EC80 concentration to ensure a robust signal).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve of this compound's inhibition of glucagon-stimulated cAMP production to determine the IC50. The functional antagonist constant (Kb) can then be calculated.

Conclusion

The in vitro data for this compound demonstrate its potent and direct antagonism of the human glucagon receptor. The nanomolar Ki and Kb values confirm its high affinity and functional efficacy in blocking the initial steps of the glucagon signaling cascade. These foundational in vitro studies provided the basis for its further preclinical and clinical development as a potential treatment for type 2 diabetes. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers in the field of diabetes and GPCR pharmacology.

References

Early-Phase Clinical Development of PF-06291874: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is an orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, this compound aims to reduce this production, thereby lowering blood glucose levels in patients with T2DM. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the compound's pharmacokinetics, pharmacodynamics, safety, and efficacy.

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor. This G-protein coupled receptor is primarily located in the liver and plays a central role in regulating blood glucose.[1] Glucagon binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of pathways that promote gluconeogenesis and glycogenolysis. By blocking this interaction, this compound effectively dampens hepatic glucose output.

cluster_0 Hepatocyte Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds AC Adenylyl Cyclase GCGR->AC Activates PF06291874 This compound PF06291874->GCGR Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose Hepatic Glucose Production PKA->Glucose Stimulates cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment (12 Weeks) cluster_assessment Assessment Screening Patient Screening (T2DM on Metformin) Washout Washout of other oral antidiabetic agents (8 weeks) Screening->Washout Randomize Randomization (1:1:1:1) Washout->Randomize Placebo Placebo + Metformin Randomize->Placebo Dose1 This compound (30mg) + Metformin Randomize->Dose1 Dose2 This compound (60mg) + Metformin Randomize->Dose2 Dose3 This compound (100mg) + Metformin Randomize->Dose3 Endpoints Primary Endpoint: Change in HbA1c Secondary Endpoints: FPG, Safety Placebo->Endpoints Dose1->Endpoints Dose2->Endpoints Dose3->Endpoints

References

Methodological & Application

Application Notes and Protocols for PF-06291874 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Glucagon Receptor Antagonism

PF-06291874 exerts its therapeutic effect by competitively inhibiting the binding of glucagon to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes. The binding of glucagon to GCGR activates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately stimulates glycogenolysis and gluconeogenesis, resulting in the release of glucose from the liver. By blocking this initial binding step, this compound effectively attenuates these downstream effects, leading to a reduction in hepatic glucose production.

Signaling Pathway Diagrams

The following diagrams illustrate the glucagon and myostatin signaling pathways.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds PF06291874 This compound PF06291874->GCGR Blocks G_protein G Protein (Gs) GCGR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Export Glucose Export Glycogenolysis->Glucose_Export Gluconeogenesis->Glucose_Export

Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myostatin Myostatin (GDF-8) ActRIIB Activin Receptor IIB (ActRIIB) Myostatin->ActRIIB Binds ALK4_5 ALK4/5 ActRIIB->ALK4_5 Recruits & Activates SMAD2_3 SMAD2/3 ALK4_5->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Complexes with SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Myogenesis_Inhibition Inhibition of Myogenesis Nucleus->Myogenesis_Inhibition Regulates Gene Expression Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nucleus->Protein_Synthesis_Inhibition Regulates Gene Expression

Caption: A simplified overview of the Myostatin signaling pathway.

Data Presentation

Table 1: Summary of Clinical Efficacy of this compound in Patients with T2DM (12-Week Study)

Parameter30 mg this compound60 mg this compound100 mg this compoundPlacebo
Mean Change in HbA1c from Baseline (%) -0.67-0.83-0.93-0.11
Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) -16.6-27.5-33.3+3.8

Data adapted from a 12-week, randomized, dose-response study in patients with T2DM on background metformin therapy.[2]

Table 2: Summary of Clinical Pharmacodynamic Effects of this compound in Patients with T2DM (28-Day Study)

Parameter15 mg this compound35 mg this compound75 mg this compound150 mg this compoundPlacebo
Placebo-Adjusted Mean Change in Mean Daily Glucose from Baseline (mg/dL) -40.3-52.4-60.8-68.8N/A
Placebo-Adjusted Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) -27.1-42.2-49.8-57.2N/A

Data from a 4-week study of this compound as monotherapy.[3]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Protocol 1: Cell Culture for Glucagon Receptor Expressing Cells

1.1. Cell Lines:

  • HEK293 cells stably expressing human glucagon receptor (HEK293-GCGR): A common model for studying GPCR signaling due to their robust growth and low endogenous GPCR expression.

  • Huh7 cells: A human hepatoma cell line that can be used to study hepatic glucose metabolism.

  • Primary Human or Rodent Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture and maintain.

1.2. General Culture Conditions:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).

  • Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.

Protocol 2: Preparation of this compound Stock Solutions

2.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

2.2. Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]

  • Gently warm and vortex to ensure complete dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 3: cAMP Accumulation Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.

3.1. Materials:

  • HEK293-GCGR cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA)

  • Glucagon

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits)

3.2. Procedure:

  • Seed HEK293-GCGR cells in a 96- or 384-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in assay buffer containing IBMX (to prevent cAMP degradation) for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration, which elicits 80% of the maximal response) for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Hepatic Glucose Production Assay

This assay assesses the functional effect of this compound on inhibiting glucagon-induced glucose output from hepatocytes.

4.1. Materials:

  • Huh7 cells or primary hepatocytes

  • Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)

  • Glucagon

  • This compound

  • Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorescent kit)

4.2. Procedure:

  • Seed Huh7 cells or primary hepatocytes in a multi-well plate and allow them to adhere and form a confluent monolayer.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells in glucose production buffer for a pre-determined period (e.g., 3-6 hours) in the presence of:

    • Vehicle control

    • Glucagon (e.g., 100 nM)

    • Glucagon + varying concentrations of this compound

  • At the end of the incubation, collect the supernatant.

  • Measure the glucose concentration in the supernatant using a glucose assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

  • Analyze the data to determine the inhibitory effect of this compound on glucagon-stimulated glucose production.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a glucagon receptor antagonist in vitro.

Experimental_Workflow cluster_prep Preparation cluster_primary_assay Primary Functional Assay cluster_secondary_assay Secondary Functional Assay cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution cAMP_assay cAMP Accumulation Assay (Antagonist Mode) prep_compound->cAMP_assay glucose_assay Hepatic Glucose Production Assay prep_compound->glucose_assay culture_cells Culture GCGR-Expressing Cells culture_cells->cAMP_assay culture_cells->glucose_assay determine_ic50 Determine IC50 cAMP_assay->determine_ic50 determine_ic50->glucose_assay Confirm with Functional Assay data_analysis Analyze and Interpret Data determine_ic50->data_analysis assess_inhibition Assess Inhibition of Glucose Output glucose_assay->assess_inhibition assess_inhibition->data_analysis conclusion Draw Conclusions on In Vitro Potency and Efficacy data_analysis->conclusion

Caption: General workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for the Use of PF-06291874 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent and orally active non-peptide antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has been investigated as a therapeutic agent for type 2 diabetes mellitus (T2DM). In preclinical and clinical studies, glucagon receptor antagonism has been shown to reduce hyperglycemia.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal models of metabolic disease, particularly diet-induced obese (DIO) mice.

Mechanism of Action

Glucagon, secreted by the alpha cells of the pancreas, plays a crucial role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound competitively binds to and inhibits the glucagon receptor, thereby attenuating glucagon-mediated signaling. This leads to a reduction in hepatic glucose output and a lowering of blood glucose levels.

Below is a diagram illustrating the signaling pathway affected by this compound.

Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to G_Protein G Protein GCGR->G_Protein Activates PF06291874 This compound PF06291874->GCGR Blocks AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hepatic_Glucose_Production Hepatic Glucose Production PKA->Hepatic_Glucose_Production Stimulates Blood_Glucose Increased Blood Glucose Hepatic_Glucose_Production->Blood_Glucose

Caption: Signaling pathway of glucagon and the inhibitory action of this compound.

Data Presentation

Pharmacokinetic and Pharmacodynamic Parameters in Humans (for reference)
ParameterValueSpeciesReference
Half-life (t½)~19.7 - 22.7 hoursHuman[1]
AdministrationOral, once dailyHuman[4][5][6]
Efficacy (Fasting Plasma Glucose Reduction)27.1 - 57.2 mg/dL (placebo-adjusted)Human[4]
Efficacy (Mean Daily Glucose Reduction)40.3 - 68.8 mg/dL (placebo-adjusted)Human[4]

Experimental Protocols

Preparation of this compound for Oral Administration in Mice

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[1]

  • To prepare the final dosing solution, first add 10% of the final volume as the DMSO stock solution to a sterile tube.[1]

  • Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.[1]

  • Add 5% of the final volume of Tween-80 and mix again.[1]

  • Finally, add 45% of the final volume of saline and vortex until a clear and homogenous solution is obtained.[1]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Prepare the dosing solution fresh on the day of administration.

Alternative Formulation: For certain studies, a simpler formulation in corn oil may be suitable.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

  • Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of corn oil.[1]

  • Mix thoroughly until a clear solution is achieved.[1]

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce a metabolic phenotype in mice that mimics human obesity and T2DM, providing a relevant model to test the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (4-6 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet (for control group)

  • Animal caging and husbandry supplies

Procedure:

  • Upon arrival, acclimatize the mice for at least one week with ad libitum access to standard chow and water.

  • Randomize mice into two groups: a control group that will continue on the standard chow diet and a DIO group that will be switched to the HFD.

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide the respective diets and water ad libitum for 8-12 weeks to induce the obese and hyperglycemic phenotype in the DIO group.

  • Monitor body weight and food intake weekly or bi-weekly.

Efficacy Study of this compound in DIO Mice

Objective: To evaluate the effect of this compound on glycemic control in a DIO mouse model.

Materials:

  • DIO mice (from Protocol 2)

  • This compound dosing solution (from Protocol 1)

  • Vehicle control solution (same composition as the dosing solution but without this compound)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • After the diet-induction period, randomize the DIO mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control solution daily via oral gavage. A typical dosing volume for mice is 5-10 mL/kg body weight.

  • Monitor body weight and food intake throughout the study.

  • Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period (e.g., weekly). For fasting glucose measurements, fast the mice for a specified period (e.g., 4-6 hours) before blood collection from the tail vein.

  • At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess glucose disposal.

Experimental Workflow for Efficacy Study:

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet (8-12 weeks) Acclimatization->Diet_Induction Randomization Randomization Diet_Induction->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Blood Glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT

Caption: Workflow for an in vivo efficacy study of this compound in DIO mice.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Procedure:

  • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Administer the final dose of this compound or vehicle 1-2 hours before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting glucose.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose levels for each time point.

  • Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Concluding Remarks

These application notes and protocols provide a framework for conducting in vivo studies with this compound in animal models of metabolic disease. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use guidelines. Careful monitoring of animal health and welfare is paramount throughout any in vivo study. While human clinical data suggests potential for glycemic control, further preclinical research is necessary to fully elucidate the efficacy, safety, and long-term effects of this compound.

References

Application Notes and Protocols: PF-06291874 for Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PF-06291874, a potent and selective glucagon receptor (GCGR) antagonist, in mouse models of diabetes. This document includes details on its mechanism of action, available preclinical data, and protocols for inducing diabetes in mice and preparing the compound for in vivo studies.

Introduction

This compound is an orally active, small molecule antagonist of the glucagon receptor. By blocking the action of glucagon, this compound reduces hepatic glucose production, a key contributor to hyperglycemia in diabetes. While extensive clinical trials have been conducted in humans with type 2 diabetes, detailed preclinical studies in mouse models are essential for understanding its therapeutic potential and underlying mechanisms. Although specific dosage information for this compound in diabetic mouse models is not widely published, this document provides relevant information from related studies and general protocols to guide researchers.

Mechanism of Action: Glucagon Receptor Antagonism

This compound exerts its glucose-lowering effects by competitively inhibiting the binding of glucagon to its receptor, primarily on hepatocytes. This antagonism blocks the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis, thereby reducing the liver's output of glucose into the bloodstream.

Glucagon Signaling Pathway

The binding of glucagon to the GCGR, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes responsible for glucose production and release. This compound disrupts this pathway at the initial receptor-ligand interaction.

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR AC Adenylyl Cyclase GCGR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PF06291874 This compound PF06291874->GCGR Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production PKA->Glucose_Production Activates Hepatic_Glucose_Output Glucose_Production->Hepatic_Glucose_Output Leads to

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Dosage and Administration in Mouse Models

Table 1: Dosage of a Monoclonal Antibody GCGR Antagonist in ob/ob Mice

CompoundMouse ModelDosageAdministration RouteFrequencyKey Findings
mAb GCGRob/ob0.6, 1, 3 mg/kgIntraperitoneal (i.p.)Single doseDose-dependent reduction in blood glucose and increase in glucagon levels.[1]

For this compound, an orally active compound, initial dose-finding studies in diabetic mouse models would be necessary. Based on its high potency, a starting dose range of 1-10 mg/kg administered orally once daily could be considered, with subsequent adjustments based on observed efficacy and tolerability.

Experimental Protocols

Induction of Diabetes in Mice

For researchers who do not use genetic models of diabetes (e.g., db/db or ob/ob mice), streptozotocin (STZ)-induced diabetes is a common alternative. STZ is a toxin that specifically destroys pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Protocol (Low-Dose STZ for Type 2 Diabetes Model):

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common concentration is 10 mg/mL.

  • For a low-dose protocol to induce a model resembling type 2 diabetes, administer STZ at a dose of 40-60 mg/kg body weight via intraperitoneal (i.p.) injection for five consecutive days.

  • Monitor blood glucose levels from tail vein blood 72 hours after the final injection and then weekly.

  • Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Protocol (High-Dose STZ for Type 1 Diabetes Model):

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single high dose of STZ (150-200 mg/kg body weight) via i.p. injection.

  • Monitor blood glucose levels 48-72 hours post-injection.

  • Mice with fasting blood glucose levels above 300 mg/dL are considered diabetic.

Preparation and Administration of this compound

This compound is an orally bioavailable compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Protocol:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.

  • Administer the suspension to mice via oral gavage at a volume of 5-10 mL/kg body weight.

  • For chronic studies, administer the compound once daily at the same time each day.

  • A vehicle-only control group should always be included in the experimental design.

Experimental Workflow for Efficacy Studies

A typical workflow to assess the efficacy of this compound in a diabetic mouse model is outlined below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Induce_Diabetes Induce Diabetes (e.g., STZ) Confirm_Diabetes Confirm Diabetes (Blood Glucose >250 mg/dL) Induce_Diabetes->Confirm_Diabetes Randomize Randomize Mice into Treatment Groups Confirm_Diabetes->Randomize Treatment Daily Oral Administration (this compound or Vehicle) Randomize->Treatment Monitoring Monitor Body Weight, Food & Water Intake Treatment->Monitoring Glucose_Monitoring Weekly Blood Glucose & HbA1c at Endpoint Treatment->Glucose_Monitoring Tolerance_Tests Oral Glucose Tolerance Test (OGTT) Insulin Tolerance Test (ITT) Glucose_Monitoring->Tolerance_Tests Tissue_Collection Collect Blood & Tissues (Liver, Pancreas, etc.) Tolerance_Tests->Tissue_Collection Biochemical_Analysis Plasma Insulin, Lipids, Liver Enzymes Tissue_Collection->Biochemical_Analysis Histology Histological Analysis of Pancreas and Liver Tissue_Collection->Histology Gene_Expression Gene Expression Analysis (e.g., qPCR on Liver) Tissue_Collection->Gene_Expression

Caption: A standard experimental workflow for evaluating this compound in mouse models of diabetes.

Data Presentation

Quantitative data from preclinical studies should be summarized for clear comparison. The following table provides a template for organizing such data.

Table 2: Template for Summarizing Efficacy Data of this compound in Diabetic Mice

Treatment GroupNInitial Fasting Glucose (mg/dL)Final Fasting Glucose (mg/dL)Change in HbA1c (%)Body Weight Change (g)
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)
This compound (Z mg/kg)

Conclusion

This compound represents a promising therapeutic agent for the treatment of diabetes through the targeted inhibition of the glucagon receptor. While specific dosages for mouse models of diabetes require empirical determination, the information and protocols provided in these application notes offer a solid foundation for researchers to design and execute preclinical efficacy studies. Careful dose-finding experiments and adherence to established protocols for diabetes induction and metabolic assessment are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assaying PF-06291874 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a non-peptide, orally active antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] Glucagon signaling plays a pivotal role in glucose homeostasis, primarily by stimulating hepatic glucose production.[2][3][4] Dysregulation of this pathway is implicated in metabolic disorders such as type 2 diabetes.[3] By blocking the interaction of glucagon with its receptor, this compound effectively reduces hepatic glucose output, making it a therapeutic candidate for the management of hyperglycemia.[5]

These application notes provide detailed protocols for the in vitro assessment of this compound activity, focusing on its interaction with the glucagon receptor and its functional consequences on downstream signaling.

Mechanism of Action and Signaling Pathway

The binding of glucagon to GCGR activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which leads to the phosphorylation of downstream targets that promote glycogenolysis and gluconeogenesis.[2][6] this compound competitively binds to the glucagon receptor, preventing glucagon-mediated signaling.[7]

Glucagon Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds PF06291874 This compound PF06291874->GCGR Blocks G_protein Gs Protein GCGR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis CREB->Gluconeogenesis Promotes

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound.

CompoundAssay TypeCell Line/PreparationParameterValueReference
This compoundFunctional AntagonismNot SpecifiedIC50112 µM[7]

Experimental Protocols

Two key in vitro assays are recommended for characterizing the activity of this compound: a radioligand binding assay to determine its affinity for the glucagon receptor, and a functional cAMP assay to measure its antagonist potency.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the glucagon receptor.

Radioligand Binding Assay Workflow prep Prepare Membranes from HEK293-hGCGR cells incubate Incubate Membranes with [125I]-glucagon and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash count Quantify Radioactivity on Filters wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).[6]

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-glucagon.

  • Unlabeled glucagon (for non-specific binding determination).

  • This compound stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hGCGR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.

      • Non-specific Binding: 25 µL of unlabeled glucagon (at a concentration 1000-fold higher than the radioligand), 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.

      • Competitive Binding: 25 µL of this compound at various concentrations, 25 µL of [125I]-glucagon, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This cell-based assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.

cAMP Functional Assay Workflow seed Seed HEK293-hGCGR cells in a 96-well plate preincubate Pre-incubate cells with varying concentrations of this compound seed->preincubate stimulate Stimulate cells with Glucagon (EC80 concentration) preincubate->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data to Determine IC50 detect->analyze

Caption: Workflow for the cAMP functional assay.

Materials:

  • HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).[6]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Glucagon stock solution.

  • This compound stock solution in DMSO.

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen detection method.

Protocol:

  • Cell Seeding:

    • Seed HEK293-hGCGR cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Pre-incubation:

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing varying concentrations of this compound and a fixed concentration of IBMX (e.g., 500 µM) to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Glucagon Stimulation:

    • Add 50 µL of assay buffer containing glucagon at a concentration that elicits 80% of the maximal response (EC80) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data by setting the basal cAMP level (no glucagon) as 0% and the maximal glucagon-stimulated level as 100%.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using a four-parameter logistic fit.

Logical Relationship of the Assay

The following diagram illustrates the relationship between the compound, its target, the assay principles, and the expected outcomes.

Assay Logic cluster_compound Test Compound cluster_target Biological Target cluster_assays In Vitro Assays cluster_outcomes Expected Outcomes PF06291874 This compound GCGR Glucagon Receptor (GCGR) PF06291874->GCGR Interacts with BindingAssay Radioligand Binding Assay GCGR->BindingAssay Measured by FunctionalAssay cAMP Functional Assay GCGR->FunctionalAssay Measured by Ki Determination of Binding Affinity (Ki) BindingAssay->Ki Yields IC50 Determination of Functional Potency (IC50) FunctionalAssay->IC50 Yields

Caption: Logical relationship of this compound assays.

Conclusion

The described in vitro assays provide a robust framework for characterizing the pharmacological activity of this compound as a glucagon receptor antagonist. The radioligand binding assay directly measures the affinity of the compound for its target, while the cAMP functional assay provides a quantitative measure of its potency in a cellular context. These protocols can be adapted for high-throughput screening and lead optimization in the development of novel glucagon receptor antagonists.

References

Application Notes and Protocols for PF-06291874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and assessment of the stability of PF-06291874 solutions for both in vivo and in vitro research applications.

Compound Information

PropertyValue
Compound Name This compound
Synonyms Glucagon receptor antagonist-4
CAS Number 1393124-08-7[1]
Molecular Formula C₂₆H₂₈F₃N₃O₄[1]
Molecular Weight 503.51 g/mol [1]
Appearance White to off-white solid[1]
Mechanism of Action A potent, non-peptide, and orally active glucagon receptor antagonist.[1]

Solution Preparation

In Vitro Stock Solution Preparation

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1]

Table 1: Preparation of this compound Stock Solutions in DMSO [1]

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.9861 mL9.9303 mL19.8606 mL
5 mM0.3972 mL1.9861 mL3.9721 mL
10 mM0.1986 mL0.9930 mL1.9861 mL
100 mg/mL (198.61 mM)Requires sonication

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous (newly opened) DMSO to achieve a 10 mM concentration (see Table 1).[1]

  • Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation is observed.[1]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

In Vivo Working Solution Preparation

For in vivo studies, this compound can be formulated in various vehicles. It is recommended to prepare these solutions fresh on the day of use.[2]

Table 2: In Vivo Formulation Protocols for this compound [1]

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.13 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.13 mM)
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.13 mM)

Protocol 2: Preparation of a 1 mL Working Solution (Protocol 1 from Table 2) [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStability Period
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO)-80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

In Vitro Glucagon Receptor Antagonism Assay (Representative Protocol)

This protocol describes a general method for assessing the antagonist activity of this compound on the glucagon receptor in a cell-based assay. This is a representative protocol and may require optimization for specific cell lines and experimental conditions.

Objective: To determine the IC₅₀ of this compound in inhibiting glucagon-induced cyclic AMP (cAMP) production in cells expressing the human glucagon receptor.

Materials:

  • HEK293 cells stably expressing the human glucagon receptor (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution in DMSO.

  • Glucagon stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Antagonist Incubation: Remove the cell culture medium and wash the cells once with assay buffer. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add glucagon at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assessment of this compound Stability in Cell Culture Medium (General Protocol)

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution in DMSO.

  • Cell culture medium of interest (with and without serum).

  • Incubator (37°C, 5% CO₂).

  • Analytical method for quantifying this compound (e.g., LC-MS/MS).

Protocol:

  • Sample Preparation: Spike the cell culture medium (with and without serum) with this compound to a final concentration relevant to the planned in vitro experiments.

  • Incubation: Aliquot the spiked medium into sterile tubes and incubate at 37°C in a 5% CO₂ incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.

Visualizations

Glucagon Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the point of inhibition by this compound.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_protein Gαs Protein GCGR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Production) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates PF06291874 This compound PF06291874->GCGR Inhibits In_Vitro_Workflow start Start seed_cells Seed cells expressing glucagon receptor start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound incubate_antagonist Incubate cells with This compound prepare_compound->incubate_antagonist add_agonist Add glucagon (agonist) to stimulate cells incubate_antagonist->add_agonist incubate_agonist Incubate for cAMP production add_agonist->incubate_agonist measure_cAMP Measure intracellular cAMP levels incubate_agonist->measure_cAMP analyze_data Analyze data and determine IC50 measure_cAMP->analyze_data end End analyze_data->end

References

Techniques for Measuring PF-06291874 Plasma Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is an orally active, non-peptide antagonist of the glucagon receptor, which has been investigated for the treatment of type 2 diabetes mellitus. Accurate measurement of its plasma concentration is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed overview of the techniques, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex biological matrices.

While a specific, publicly available, validated bioanalytical method for this compound was not identified in the literature, this document outlines a representative LC-MS/MS protocol based on established methods for other non-peptide small molecule drugs. The provided protocols and parameters will serve as a robust starting point for method development and validation.

Principle of the Method

The concentration of this compound in plasma is determined by LC-MS/MS. The method involves three key steps:

  • Sample Preparation: Extraction of this compound from the plasma matrix and removal of interfering substances, primarily proteins.

  • Chromatographic Separation: Separation of the analyte from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

  • Mass Spectrometric Detection: Ionization of the analyte and a structurally similar internal standard (IS), followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma (K3EDTA as anticoagulant is recommended)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound, ideally a stable isotope-labeled version of this compound.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples on ice to prevent degradation.

  • Spike 100 µL of blank plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (a suitable concentration in 50:50 ACN:water).

  • Add 300 µL of cold acetonitrile (or a 1:1 mixture of ACN:MeOH) to the plasma sample to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables outline typical starting conditions for LC-MS/MS method development. These parameters will require optimization for this compound.

Table 1: Representative Liquid Chromatography Parameters

ParameterRecommended Condition
System UPLC or HPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A linear gradient from 5-95% Mobile Phase B over 3-5 minutes, followed by re-equilibration.

Table 2: Representative Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusing a standard solution of this compound (Molecular Formula: C26H28F3N3O4, MW: 503.51) and a suitable IS.
Collision Energy To be optimized for each MRM transition.
Dwell Time 100-200 ms

Data Presentation

Quantitative data from a validated method should be summarized for clarity and easy comparison. The following tables represent the expected performance of a well-validated assay.

Table 3: Calibration Curve and Quality Control Sample Performance

Sample TypeConcentration (ng/mL)Accuracy (%)Precision (%CV)
Calibration Standards
LLOQ198.58.2
5101.26.5
2099.84.1
50102.53.5
100100.92.8
20099.13.1
50098.92.5
ULOQ1000100.32.1
Quality Control
LQC3103.17.5
MQC15098.74.8
HQC750101.53.9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 4: Summary of Validation Parameters

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N > 10, Accuracy within ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)98.7% - 103.1%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)99.2% - 102.4%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 7.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 8.0%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤15%Within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%Stable under tested conditions

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in plasma samples.

experimental_workflow plasma_sample Plasma Sample (Standard, QC, Unknown) add_is Add Internal Standard (IS) plasma_sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: General workflow for this compound plasma sample analysis.

Signaling Pathway Context (Illustrative)

This compound acts as a glucagon receptor antagonist. The diagram below illustrates its mechanism of action in the context of glucagon signaling.

signaling_pathway glucagon Glucagon gcr Glucagon Receptor (GCR) glucagon->gcr Binds pf06291874 This compound pf06291874->gcr Blocks g_protein G Protein (Gs) gcr->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates glucose_production Increased Hepatic Glucose Production pka->glucose_production Leads to

Caption: Mechanism of action of this compound on the glucagon signaling pathway.

Conclusion

The accurate and precise measurement of this compound in plasma is achievable through a validated LC-MS/MS method. While the specific parameters for this compound are not publicly available, the representative protocols for sample preparation, chromatography, and mass spectrometry provided herein offer a comprehensive starting point for method development. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality data for pharmacokinetic and clinical studies.

Application Notes and Protocols: Utilizing PF-06291874 to Interrogate Glucagon Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. Dysregulation of glucagon signaling is a key pathophysiological feature of type 2 diabetes mellitus (T2DM). PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] By blocking the interaction of glucagon with its receptor, this compound effectively inhibits downstream signaling cascades, leading to a reduction in hepatic glucose output. This makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of glucagon signaling and for the development of novel anti-diabetic therapies.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological effects, detailed experimental protocols for in vitro assays, and a summary of its effects in clinical studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from clinical studies in patients with T2DM.

Table 1: Pharmacokinetic Profile of this compound

ParameterValueReference
Half-life (t½)~19.7 - 22.7 hours[2][3]
Dosing FrequencyOnce daily[2][3]
ExposureApproximately dose-proportional[2][3]

Table 2: Effects of this compound on Glycemic Control in Patients with T2DM

DoseDurationChange in Fasting Plasma Glucose (FPG)Change in HbA1cReference
5-150 mg once daily14 days-34.3 mg/dL (placebo-corrected at 150 mg)Not Reported[2][3]
15-150 mg once daily28 days-27.1 to -57.2 mg/dL (placebo-adjusted)Not Reported[4]
30, 60, 100 mg once daily12 weeks-16.6 to -33.3 mg/dL-0.67% to -0.93%[5]

Table 3: Additional Pharmacodynamic Effects of this compound

ParameterEffectReference
GlucagonDose-dependent increases[2][3]
Total GLP-1Dose-dependent increases[2][3]
LDL CholesterolSmall, dose-dependent increases[2][3]
Serum AminotransferasesReversible increases[2][3]

Signaling Pathways and Experimental Workflow

Glucagon Signaling Pathway and Inhibition by this compound

Glucagon binding to the GCGR on hepatocytes initiates a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, ultimately leading to increased glycogenolysis and gluconeogenesis, and consequently, hepatic glucose release. This compound acts as a competitive antagonist at the GCGR, preventing glucagon binding and the subsequent activation of this signaling cascade.

Glucagon_Signaling cluster_membrane Hepatocyte Membrane GCGR Glucagon Receptor (GCGR) G_protein Gs Protein GCGR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Glucagon Glucagon Glucagon->GCGR Binds PF06291874 This compound PF06291874->GCGR Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Release Hepatic Glucose Release Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Caption: Glucagon signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

A typical workflow to characterize the in vitro activity of a glucagon receptor antagonist like this compound involves a primary binding or functional screen, followed by secondary functional assays in a more physiologically relevant cell type.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow start Start: Compound Synthesis (this compound) primary_assay Primary Functional Assay: cAMP Accumulation start->primary_assay secondary_assay Secondary Functional Assay: Hepatic Glucose Production primary_assay->secondary_assay Confirm functional antagonism data_analysis Data Analysis: IC50 Determination secondary_assay->data_analysis conclusion Conclusion: Potent GCGR Antagonist data_analysis->conclusion

Caption: A logical workflow for the in vitro characterization of this compound.

Experimental Protocols

Protocol 1: In Vitro Glucagon-Stimulated cAMP Accumulation Assay

This protocol is designed to determine the potency of this compound in inhibiting glucagon-stimulated cAMP production in a cell line stably expressing the human glucagon receptor.

Materials:

  • HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Glucagon

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega cAMP-Glo™ Assay)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating:

    • Culture HEK293-hGCGR cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Plate cells in a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of glucagon in assay buffer. Determine the EC80 concentration of glucagon for cAMP production in a separate experiment.

  • Compound Incubation:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

  • Glucagon Stimulation:

    • Add the EC80 concentration of glucagon to all wells except the unstimulated control wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Hepatic Glucose Production Assay

This protocol measures the inhibitory effect of this compound on glucagon-stimulated glucose production in primary hepatocytes or a suitable hepatic cell line (e.g., HepG2).

Materials:

  • Primary human or rat hepatocytes, or HepG2 cells

  • Hepatocyte culture medium

  • Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)

  • This compound

  • Glucagon

  • Glucose assay kit (e.g., Amplex Red Glucose/Glucose Oxidase Assay Kit)

  • 24-well cell culture plates

Procedure:

  • Cell Plating and Culture:

    • Plate hepatocytes in collagen-coated 24-well plates and allow them to form a confluent monolayer.

    • Culture the cells according to standard protocols for the chosen cell type.

  • Pre-incubation and Starvation:

    • Wash the cells twice with PBS.

    • Incubate the cells in glucose-free, serum-free medium for 2-4 hours to deplete intracellular glucose stores.

  • Compound Incubation:

    • Replace the starvation medium with glucose production buffer containing various concentrations of this compound or vehicle.

    • Pre-incubate for 30 minutes at 37°C.

  • Glucagon Stimulation:

    • Add glucagon (e.g., 100 nM) to the appropriate wells.

    • Incubate for 3-6 hours at 37°C.

  • Glucose Measurement:

    • Collect the supernatant from each well.

    • Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Data Normalization and Analysis:

    • After collecting the supernatant, lyse the cells in the wells and measure the total protein content using a standard protein assay (e.g., BCA assay).

    • Normalize the glucose production data to the total protein content in each well.

    • Plot the normalized glucose production against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a well-characterized glucagon receptor antagonist that serves as an invaluable tool for researchers studying glucagon signaling in both physiological and pathological contexts. The protocols outlined above provide a framework for the in vitro characterization of this compound and other novel glucagon receptor antagonists. The quantitative data from clinical trials underscores the therapeutic potential of targeting the glucagon receptor in T2DM. As research in this area continues, a deeper understanding of the intricate role of glucagon in metabolic diseases will undoubtedly emerge.

References

Application Notes and Protocols: PF-06291874 in Combination Therapy for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the mechanism, efficacy, and safety profile of PF-06291874, an oral, non-peptide glucagon receptor antagonist, when used in combination with other oral antidiabetic agents. The included protocols are based on clinical studies and are intended to guide the design of similar research initiatives.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the glucagon receptor (GCGR), which is predominantly expressed in the liver.[1] Glucagon plays a critical role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis).[2] In patients with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia. By blocking the GCGR, this compound effectively suppresses hepatic glucose production, leading to a reduction in both fasting and postprandial glucose levels.[3][4] This mechanism is complementary to other antidiabetic agents that work through different pathways, such as improving insulin sensitivity (metformin) or enhancing insulin secretion.

Signaling Pathway

The binding of glucagon to its G-protein coupled receptor activates a signaling cascade that results in glucose production. This compound acts as an antagonist, preventing this cascade from initiating.

cluster_0 Hepatocyte GCGR Glucagon Receptor (GCGR) AC Adenylate Cyclase GCGR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose Glucose Export Glycogenolysis->Glucose Gluconeogenesis->Glucose Glucagon Glucagon Glucagon->GCGR Binds PF06291874 This compound PF06291874->GCGR Blocks

Caption: Mechanism of Action of this compound on the Glucagon Receptor.

Efficacy in Combination Therapy

Clinical studies have evaluated this compound primarily as an add-on therapy for patients with T2DM inadequately controlled on metformin, with or without a sulfonylurea.[3][5]

Quantitative Efficacy Data

The following tables summarize the dose-dependent effects of this compound on key glycemic parameters when administered as an adjunct to metformin.

Table 1: Change in Glycosylated Hemoglobin (HbA1c) after 12 Weeks [5]

Treatment Group (once daily)Baseline HbA1c (Mean, %)Mean Change from Baseline (%)Placebo-Adjusted Change (%)
Placebo8.0-0.10-
This compound (30 mg)8.1-0.67-0.57
This compound (60 mg)8.1-0.80-0.70
This compound (100 mg)8.0-0.93-0.83

Table 2: Change in Fasting Plasma Glucose (FPG) after 12 Weeks [5]

Treatment Group (once daily)Baseline FPG (Mean, mg/dL)Mean Change from Baseline (mg/dL)Placebo-Adjusted Change (mg/dL)
Placebo170+5.0-
This compound (30 mg)175-16.6-21.6
This compound (60 mg)172-25.8-30.8
This compound (100 mg)168-33.3-38.3

Safety and Tolerability Profile

This compound has been generally well tolerated in clinical trials.[3][5] The risk of hypoglycemia is minimal when used in combination with metformin.[5]

Table 3: Summary of Key Safety Findings [3][5]

ParameterObservationNotes
Hypoglycemia Incidence was low and similar to placebo.No severe hypoglycemic events reported.
Body Weight Small increases observed (<0.5 kg).Non-dose-dependent.
Lipids Small, non-dose-dependent increases in LDL cholesterol (<10%).Statin-stratified studies have been conducted.[5]
Blood Pressure Small increases observed (Systolic >2 mmHg; Diastolic >1 mmHg).Non-dose-related.
Hepatic Enzymes Modest, reversible increases in ALT and AST.Increases were largely within the normal reference range and not associated with bilirubin changes.

Experimental Protocols

The following protocols are derived from Phase I and II clinical trials of this compound in patients with T2DM.[3][5]

Protocol: 12-Week Efficacy and Safety Study in Combination with Metformin

This protocol outlines a randomized, double-blind, placebo-controlled study to assess the dose-response of this compound.

cluster_0 Study Workflow Screening Screening & Washout (8 weeks) - T2DM on Metformin - Washout other OADs Randomization Randomization (N=206) Screening->Randomization PBO Placebo + Metformin Randomization->PBO Arm 1 Dose1 This compound (30mg) + Metformin Randomization->Dose1 Arm 2 Dose2 This compound (60mg) + Metformin Randomization->Dose2 Arm 3 Dose3 This compound (100mg) + Metformin Randomization->Dose3 Arm 4 Treatment Treatment Phase (12 weeks) Endpoint Primary Endpoint Assessment - Change in HbA1c - Change in FPG Treatment->Endpoint PBO->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment

Caption: Workflow for a 12-week combination therapy trial.

Methodology:

  • Patient Population: Adults with T2DM inadequately controlled by stable doses of metformin. An 8-week washout period for any other oral antidiabetic agents is required.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Treatment Arms:

    • Arm 1: Placebo (once daily) + stable background metformin.

    • Arm 2: this compound (30 mg, once daily) + stable background metformin.

    • Arm 3: this compound (60 mg, once daily) + stable background metformin.

    • Arm 4: this compound (100 mg, once daily) + stable background metformin.

  • Duration: 12 weeks of treatment.

  • Primary Endpoints:

    • Change from baseline in HbA1c at 12 weeks.

    • Change from baseline in FPG at 12 weeks.

  • Secondary and Safety Endpoints:

    • Incidence of hypoglycemia.

    • Changes in body weight, blood pressure, and lipid panel.

    • Monitoring of hepatic transaminases (ALT, AST) and bilirubin.

  • Data Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.

Protocol: Mixed-Meal Tolerance Test (MMTT)

An MMTT is used to assess postprandial glucose control and hormone responses.

Methodology:

  • Patient Preparation: Patients undergo an overnight fast (at least 10 hours).

  • Baseline Sampling: A baseline blood sample is collected (Time -15 min and 0 min) to measure plasma glucose, insulin, C-peptide, glucagon, and total and active GLP-1.[3]

  • Meal Administration: Patients consume a standardized liquid meal (e.g., Boost High Protein) within 10 minutes.

  • Post-Meal Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-meal consumption.

  • Procedure Timing: The MMTT is performed at baseline (Day -1) and after a specified treatment period (e.g., Day 14 or 28) to evaluate the drug's effect.[3]

  • Data Analysis: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the postprandial response. Dose-dependent increases in glucagon and total GLP-1 have been observed following MMTT with this compound.[3]

Pharmacokinetics

  • Half-Life: Approximately 19.7 to 22.7 hours, supporting once-daily dosing.[3]

  • Exposure: Dose-proportional exposure has been observed.[3]

  • Protein Binding: Highly bound to human plasma protein (~99.45%).[6]

Conclusion

This compound, as a glucagon receptor antagonist, demonstrates significant, dose-dependent reductions in HbA1c and FPG when used in combination with metformin in patients with T2DM. Its mechanism is complementary to existing therapies, and it has shown a favorable safety profile with a low risk of hypoglycemia. The observed modest increases in LDL cholesterol, blood pressure, and hepatic transaminases warrant further investigation in longer-term studies. The provided protocols offer a framework for designing clinical trials to further explore the therapeutic potential of this drug class in combination regimens.

References

Application Notes and Protocols: PF-06291874 in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of PF-06291874, a potent and orally active glucagon receptor antagonist, in the context of metabolic syndrome. The information is compiled from clinical trial data and pharmacological studies.

Introduction to this compound

This compound is a non-peptide small molecule that selectively inhibits the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has been investigated as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM), a central component of the metabolic syndrome.[1][2][3] Its mechanism of action targets the reduction of hepatic glucose production.[4]

Applications in Metabolic Syndrome Research

The primary application of this compound in metabolic syndrome research has been the investigation of its effects on hyperglycemia. Clinical studies have demonstrated its efficacy in improving glycemic control in patients with T2DM.[2][3][5][6] While its primary focus has been on glucose metabolism, these studies also provide insights into its effects on other components of the metabolic syndrome, such as dyslipidemia and blood pressure.

Key Research Areas:

  • Glycemic Control: Assessing the efficacy of this compound in lowering fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).

  • Lipid Metabolism: Investigating the impact of glucagon receptor antagonism on lipid profiles, including LDL cholesterol.

  • Blood Pressure: Monitoring the effects of this compound on systolic and diastolic blood pressure.

  • Hepatic Safety: Evaluating the influence of the compound on liver enzymes, a critical aspect given the prevalence of non-alcoholic fatty liver disease (NAFLD) in metabolic syndrome.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials involving this compound.

Table 1: Effects of this compound on Glycemic Parameters in T2DM Patients (12-Week Study on Metformin Background) [5][6]

ParameterDose of this compound (once daily)Mean Reduction from Baseline
HbA1c (%) 30 mg-0.67%
60 mg-0.83%
100 mg-0.93%
Fasting Plasma Glucose (mg/dL) 30 mg-16.6 mg/dL
60 mg-28.1 mg/dL
100 mg-33.3 mg/dL

Table 2: Effects of this compound Monotherapy on Glycemic Parameters in T2DM Patients (28-Day Study) [3]

ParameterDose of this compound (once daily)Placebo-Adjusted Reduction from Baseline
Mean Daily Glucose (mg/dL) 15 mg-40.3 mg/dL
35 mg-55.0 mg/dL
75 mg-68.8 mg/dL
150 mg-68.8 mg/dL
Fasting Plasma Glucose (mg/dL) 15 mg-27.1 mg/dL
35 mg-42.8 mg/dL
75 mg-57.2 mg/dL
150 mg-57.2 mg/dL

Table 3: Effects of this compound on Other Metabolic and Safety Parameters (12-Week Study) [5][6]

ParameterObservation with this compound Treatment
LDL Cholesterol Small, non-dose-dependent increases (<10%)
Blood Pressure Small, non-dose-dependent increases (Systolic >2 mmHg, Diastolic >1 mmHg)
Body Weight Small increases (<0.5 kg)
Alanine Aminotransferase (ALT) Modest, non-dose-dependent median increases
Aspartate Aminotransferase (AST) Modest, non-dose-dependent median increases

Experimental Protocols

Below are detailed methodologies for key experiments cited in the research of this compound.

Protocol 1: Evaluation of Glycemic Control in a 12-Week, Randomized, Double-Blind, Placebo-Controlled Study [5][6]

  • Objective: To assess the dose-response, efficacy, and safety of this compound in adults with T2DM inadequately controlled on metformin.

  • Study Design:

    • Patient Population: Adults with T2DM on a stable dose of metformin.

    • Washout Period: An 8-week washout period for any non-metformin oral antidiabetic agents.

    • Randomization: 206 patients were randomized to one of four parallel groups: placebo or this compound (30, 60, or 100 mg) once daily for 12 weeks.

    • Stratification: The randomization was stratified by statin use.

  • Methodology:

    • Baseline Assessments: Collect baseline measurements for HbA1c, FPG, lipid profiles, blood pressure, and liver function tests.

    • Treatment: Administer the assigned treatment (placebo or this compound dose) once daily for 12 weeks.

    • Monitoring: Conduct regular safety monitoring, including adverse event reporting and vital sign measurements.

    • Endpoint Assessments: At 12 weeks, repeat the baseline assessments to determine changes in HbA1c, FPG, and other parameters.

    • Hypoglycemia Monitoring: Continuously monitor for and document any episodes of hypoglycemia.

  • Data Analysis:

    • Calculate the mean change from baseline for HbA1c and FPG for each treatment group.

    • Compare the changes in the this compound groups to the placebo group using statistical analysis (e.g., ANCOVA).

    • Analyze safety data, including the incidence of adverse events and changes in laboratory values.

Protocol 2: Assessment of Pharmacokinetics and Pharmacodynamics in a Multiple Ascending Dose Study [2]

  • Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of this compound in patients with T2DM.

  • Study Design:

    • Patient Population: Patients with T2DM.

    • Treatment Cohorts: Patients were randomized to receive oral this compound or placebo on a background of either metformin (5-150 mg once daily) or metformin and a sulfonylurea (15 or 30 mg once daily) for 14-28 days.

  • Methodology:

    • Pharmacokinetic Sampling: Collect blood samples at predefined time points to determine the plasma concentrations of this compound.

    • Mixed-Meal Tolerance Test (MMTT): Administer a standardized liquid meal at baseline (day -1), day 14, and day 28.

    • Pharmacodynamic Assessments: Measure plasma glucose, insulin, C-peptide, glucagon, and total and active GLP-1 levels at various time points before and after the MMTT.

    • Amino Acid Profiling: Measure circulating amino acid concentrations.

    • Safety Monitoring: Monitor for adverse events, changes in vital signs, and laboratory abnormalities.

  • Data Analysis:

    • Determine pharmacokinetic parameters such as half-life and dose-proportionality.

    • Analyze the dose-dependent effects on fasting plasma glucose and mean daily glucose.

    • Evaluate the changes in hormone and amino acid levels in response to the MMTT.

Visualizations

Signaling Pathway of this compound

cluster_0 Hepatocyte GCGR Glucagon Receptor (GCGR) AC Adenylate Cyclase GCGR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gluconeogenesis Gluconeogenesis Glycogenolysis PKA->Gluconeogenesis Stimulates Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Increases Glucagon Glucagon Glucagon->GCGR Binds to PF06291874 This compound PF06291874->GCGR Blocks

Caption: Mechanism of action of this compound in inhibiting the glucagon signaling pathway.

Experimental Workflow for a Clinical Trial

cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_analysis Analysis Screening Patient Screening (T2DM on Metformin) Washout 8-Week Washout (Non-Metformin Agents) Screening->Washout Randomization Randomize 206 Patients (Statin-Stratified) Washout->Randomization Placebo Placebo Group Randomization->Placebo Dose1 This compound (30 mg/day) Randomization->Dose1 Dose2 This compound (60 mg/day) Randomization->Dose2 Dose3 This compound (100 mg/day) Randomization->Dose3 Endpoint Endpoint Assessment (HbA1c, FPG, Safety) Placebo->Endpoint Dose1->Endpoint Dose2->Endpoint Dose3->Endpoint Analysis Data Analysis (Comparison to Placebo) Endpoint->Analysis

References

Application Notes and Protocols: Investigating Hepatic Glucose Output with PF-06291874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent and orally active antagonist of the glucagon receptor (GCGR). Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production (HGP), primarily through glycogenolysis and gluconeogenesis. In states of hyperglycemia, such as in type 2 diabetes mellitus (T2DM), excessive glucagon signaling contributes to elevated HGP. By blocking the glucagon receptor, this compound reduces hepatic glucose output, thereby lowering blood glucose levels. These application notes provide a summary of the effects of this compound on glucose metabolism and detailed protocols for investigating its impact on hepatic glucose output.

Mechanism of Action

This compound competitively inhibits the binding of glucagon to the GCGR on hepatocytes. This antagonism blocks the downstream signaling cascade that is normally initiated by glucagon, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA activation leads to the phosphorylation of key enzymes and transcription factors that promote glycogenolysis and gluconeogenesis. By inhibiting this pathway, this compound effectively reduces the liver's production and release of glucose into the bloodstream.

Data Presentation

The following tables summarize the quantitative data from clinical studies on the effect of this compound on key glycemic parameters in patients with T2DM.

Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) after 28 Days of Monotherapy [1]

Dose of this compound (once daily)Placebo-Adjusted Reduction in FPG (mg/dL)Placebo-Adjusted Reduction in MDG (mg/dL)
15 mg27.140.3
35 mgNot ReportedNot Reported
75 mgNot ReportedNot Reported
150 mg57.268.8

Table 2: Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) with Multiple Ascending Doses (14-28 days, on background therapy) [2]

Dose of this compound (once daily)Placebo-Corrected Decrease in FPG (mg/dL) at Day 14Placebo-Corrected Decrease in Mean Daily Glucose (mg/dL) at Day 14
5 mg - 100 mgDose-dependent reductions observedDose-dependent reductions observed
150 mg34.342.4

Table 3: Dose-Dependent Reduction in HbA1c and Fasting Plasma Glucose (FPG) after 12 Weeks (on background metformin therapy) [3]

Dose of this compound (once daily)Mean Reduction from Baseline in HbA1c (%)Mean Reduction from Baseline in FPG (mg/dL)
30 mg-0.67-16.6
60 mgNot ReportedNot Reported
100 mg-0.93-33.3

Mandatory Visualizations

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to PF06291874 This compound PF06291874->GCGR Blocks G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output

Caption: Signaling pathway of this compound action.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Hepatocyte_Isolation Isolate Primary Hepatocytes (e.g., from mouse or humanized models) Hepatocyte_Culture Culture Hepatocytes Hepatocyte_Isolation->Hepatocyte_Culture Treatment Treat with this compound (various concentrations) Hepatocyte_Culture->Treatment Stimulation Stimulate with Glucagon Treatment->Stimulation Glucose_Measurement Measure Glucose in Media (Colorimetric Assay) Stimulation->Glucose_Measurement Normalization Normalize to Protein Content Glucose_Measurement->Normalization Animal_Model Select Animal Model (e.g., diabetic mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Drug_Administration Administer this compound (e.g., oral gavage) Acclimatization->Drug_Administration Tracer_Infusion Infuse Stable Isotope Tracers (e.g., [6,6-2H2]glucose) Drug_Administration->Tracer_Infusion Blood_Sampling Collect Blood Samples (at timed intervals) Tracer_Infusion->Blood_Sampling Analysis Analyze Plasma for Glucose and Isotopic Enrichment (GC-MS) Blood_Sampling->Analysis Calculation Calculate Hepatic Glucose Production Rate Analysis->Calculation

Caption: Experimental workflow for HGP investigation.

Experimental Protocols

In Vitro: Glucose Output Assay in Primary Hepatocytes

This protocol is adapted from standard procedures for measuring glucose output from primary hepatocytes.[4][5]

1. Isolation and Culture of Primary Hepatocytes:

  • Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) using a two-step collagenase perfusion method.

  • Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium (e.g., Williams' Medium E with supplements).

  • Allow the cells to attach and form a monolayer for 4-6 hours.

2. Pre-incubation and Treatment:

  • After attachment, replace the culture medium with a serum-free medium and incubate overnight to deplete glycogen stores.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

  • Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 1-2 hours.

3. Glucagon Stimulation and Glucose Measurement:

  • Add glucagon to the wells to a final concentration of 10-100 nM (except for the basal control wells).

  • Incubate for 3-6 hours at 37°C.

  • Collect the supernatant from each well.

  • Measure the glucose concentration in the supernatant using a colorimetric glucose oxidase assay kit.

4. Data Analysis:

  • Lyse the cells in each well and measure the total protein concentration using a BCA protein assay kit.

  • Normalize the glucose concentration in the supernatant to the total protein content of the corresponding well.

  • Compare the glucose output in the this compound-treated wells to the glucagon-stimulated control and basal control wells.

In Vivo: Measurement of Hepatic Glucose Production in Mice

This protocol outlines the use of stable isotope tracers to measure HGP in a conscious, unrestrained mouse model.

1. Animal Model and Preparation:

  • Use a relevant mouse model of diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

  • House the mice in a controlled environment and allow them to acclimatize.

  • For tracer infusion studies, surgical catheterization of the jugular vein may be required for conscious, unrestrained infusion.

2. Drug Administration:

  • Administer this compound or vehicle control orally via gavage at the desired dose and time point before the tracer study.

3. Tracer Infusion and Blood Sampling:

  • Fast the mice overnight.

  • The following morning, start a continuous intravenous infusion of a stable isotope tracer, such as [6,6-²H₂]glucose, to achieve isotopic steady-state.

  • Collect small blood samples (e.g., 20-30 µL) from the tail vein at timed intervals during the infusion.

4. Sample Analysis:

  • Deproteinize the plasma samples.

  • Derivatize the glucose in the plasma samples.

  • Analyze the isotopic enrichment of plasma glucose using gas chromatography-mass spectrometry (GC-MS).

  • Measure plasma glucose concentrations using a standard glucose assay.

5. Calculation of Hepatic Glucose Production:

  • Calculate the rate of appearance (Ra) of glucose, which represents the endogenous glucose production rate, using the following formula under steady-state conditions:

    • Ra = Tracer infusion rate / Plasma glucose enrichment

  • Compare the HGP rates between the this compound-treated group and the vehicle-treated control group.

Conclusion

This compound is a promising therapeutic agent for the treatment of T2DM due to its targeted mechanism of reducing hepatic glucose output. The provided data and protocols offer a framework for researchers to further investigate the effects of this glucagon receptor antagonist on hepatic glucose metabolism. The in vitro hepatocyte assay allows for the direct assessment of this compound's ability to inhibit glucagon-stimulated glucose production, while the in vivo tracer studies provide a comprehensive understanding of its impact on whole-body glucose homeostasis. These methodologies are crucial for the continued development and characterization of novel therapies targeting the glucagon-GCGR axis.

References

Troubleshooting & Optimization

PF-06291874 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06291874. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR).[1] It is under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by blocking the signaling of glucagon at its receptor.[3] Glucagon is a hormone that raises blood glucose levels; by inhibiting its action, this compound helps to lower blood glucose.[4][5]

Q3: What are the known solubility characteristics of this compound?

A3: this compound is a white to off-white solid.[1][2] It has high solubility in dimethyl sulfoxide (DMSO) but may present challenges when preparing aqueous solutions for in vitro and in vivo experiments.[1]

Q4: Are there any specific storage recommendations for this compound?

A4: For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 2 years.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving and handling this compound.

Issue 1: Difficulty dissolving this compound powder.

  • Possible Cause: The compound may not be readily soluble in certain solvents at room temperature.

  • Solution:

    • For initial stock solutions, use 100% DMSO. Solubility in DMSO is high (100 mg/mL), but may require sonication to fully dissolve.[1][2]

    • Crucially, use newly opened, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.[1][2]

    • Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1][6]

Issue 2: Precipitation of the compound when preparing working solutions for in vivo studies.

  • Possible Cause: Diluting a high-concentration DMSO stock solution directly into an aqueous buffer can cause the compound to crash out of solution.

  • Solution: Employ a multi-step dilution process using co-solvents. Below are established protocols that yield a clear solution of at least 2.08 mg/mL.[1][6]

Experimental Protocols for In Vivo Formulations

The following protocols have been demonstrated to be effective for preparing this compound for administration in animal studies. The process involves adding each solvent sequentially and ensuring the solution is mixed evenly at each step.[1]

Protocol 1: PEG300 and Tween-80 Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • To this mixture, add 50 µL of Tween-80 and mix until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: SBE-β-CD Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

Protocol 3: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix until uniform.

    • Note: This formulation should be used with caution for studies with continuous dosing periods exceeding half a month.[1]

Quantitative Solubility Data
Solvent/FormulationConcentrationNotes
DMSO100 mg/mL (198.61 mM)Requires sonication; use of new, anhydrous DMSO is critical.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.13 mM)Results in a clear solution.[1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.13 mM)Results in a clear solution.[1][6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.13 mM)Results in a clear solution.[1]

Visualizations

Signaling Pathway of Glucagon and its Antagonism by this compound

cluster_0 Pancreatic α-cell cluster_1 Hepatocyte (Liver Cell) Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to AC Adenylate Cyclase GCGR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GP Glycogenolysis & Gluconeogenesis PKA->GP Stimulates PF06291874 This compound PF06291874->GCGR Blocks

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Solubility Issues

start Start: Dissolving This compound Powder check_dmso Use fresh, anhydrous DMSO? start->check_dmso use_fresh_dmso Action: Use newly opended DMSO check_dmso->use_fresh_dmso No sonicate Apply sonication and/or gentle heat check_dmso->sonicate Yes use_fresh_dmso->sonicate check_dissolved Powder fully dissolved? sonicate->check_dissolved stock_ready Stock Solution (e.g., in DMSO) Successfully Prepared check_dissolved->stock_ready Yes fail Issue Persists: Contact Technical Support check_dissolved->fail No precip_aq Precipitation upon aqueous dilution? stock_ready->precip_aq use_protocol Action: Use established formulation protocol (e.g., with co-solvents) precip_aq->use_protocol Yes final_solution Final Working Solution Successfully Prepared precip_aq->final_solution No use_protocol->final_solution

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Logical Relationships of Formulation Strategies

cluster_0 Core Problem cluster_1 Initial Step cluster_2 Solution Strategies for In Vivo Use cluster_3 Specific Formulations problem Poor Aqueous Solubility of This compound initial_step High Concentration Stock in Anhydrous DMSO problem->initial_step strategies Co-solvents Encapsulation Lipid Vehicle initial_step->strategies formulations PEG300 / Tween-80 SBE-β-CD Corn Oil strategies:f0->formulations:f0 Example strategies:f1->formulations:f1 Example strategies:f2->formulations:f2 Example

Caption: Relationship between solubility issues and formulation solutions.

References

Technical Support Center: Interpreting Unexpected Results with PF-06291874

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06291874. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this potent, non-peptide, and orally active glucagon receptor (GCGR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, it suppresses hepatic glucose production, leading to a reduction in blood glucose levels. This makes it a compound of interest for the treatment of type 2 diabetes mellitus.

Q2: What are the expected in vivo effects of this compound?

In clinical studies, this compound has been shown to cause dose-dependent reductions in fasting plasma glucose (FPG) and mean daily glucose.[2][3] It has a pharmacokinetic profile suitable for once-daily dosing, with a half-life of approximately 19.7-22.7 hours.[2][4]

Q3: What are the most common unexpected or adverse effects observed with this compound in clinical trials?

Several unexpected effects have been consistently reported in clinical trials with this compound. These include:

  • Increased Low-Density Lipoprotein (LDL) Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less than 10% have been observed.[5]

  • Elevated Liver Enzymes: Modest, reversible, and non-dose-dependent increases in serum aminotransferases (ALT and AST) have been reported.[5][6]

  • Increased Blood Pressure: Small, non-dose-related increases in both systolic (>2 mm Hg) and diastolic (>1 mm Hg) blood pressure have been noted.[5]

  • Weight Gain: Small increases in body weight (less than 0.5 kg) have been observed in some studies.[5]

Q4: What is the proposed mechanism for the increase in LDL cholesterol?

The increase in LDL cholesterol associated with glucagon receptor antagonism is thought to be a mechanism-based effect.[7] Blocking glucagon signaling in the liver leads to an increase in circulating PCSK9 levels.[7] PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR).[7][8][9] With fewer LDL receptors on the surface of hepatocytes, the clearance of LDL cholesterol from the circulation is reduced, leading to higher plasma levels.[7][9]

Q5: What is the likely cause of elevated liver enzymes (ALT/AST)?

The modest elevations in ALT and AST are considered a potential class effect of glucagon receptor antagonists. The prevailing hypothesis is that these increases are a result of hepatic fat accumulation.[6]

Troubleshooting Unexpected Results

This section provides guidance on how to approach unexpected findings in your experiments with this compound.

Issue 1: Inconsistent or No Efficacy in In Vitro Assays

Possible Causes:

  • Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to a loss of potency.

  • Assay Conditions: The concentration of glucagon used for stimulation, incubation times, and the cell line expressing the glucagon receptor can all impact the results.

  • Non-Specific Binding: At higher concentrations, the compound may bind to plasticware or other components in the assay medium.

Troubleshooting Steps:

  • Verify Compound Handling: Ensure the compound is being stored and prepared correctly. See the "Experimental Protocols" section for detailed instructions on solubility and storage.

  • Optimize Assay Parameters:

    • Perform a dose-response curve with glucagon to determine the optimal concentration for stimulation in your cell system.

    • Titrate the concentration of this compound to determine its IC50.

    • Vary pre-incubation times with this compound before glucagon stimulation.

  • Control for Non-Specific Binding: Consider using low-binding plates and including a protein carrier like BSA in your assay buffer.

Issue 2: Unexpected Off-Target Effects in Cellular or Animal Models

Possible Causes:

  • Known Off-Target Liabilities: As observed in clinical trials, this compound can affect lipid metabolism and blood pressure.

  • Uncharacterized Off-Target Interactions: The compound may interact with other receptors or signaling pathways that have not been fully characterized.

Troubleshooting Steps:

  • Literature Review: Consult the latest research on glucagon receptor antagonists to see if similar off-target effects have been reported.

  • Counter-Screening: If you suspect an off-target effect, consider testing this compound in assays for other related receptors or pathways.

  • Use of Controls: Employ structurally distinct glucagon receptor antagonists to determine if the observed effect is specific to this compound or a class-wide effect.

Data Presentation

Summary of Clinical Trial Data for this compound
ParameterDosageObservationCitation
Fasting Plasma Glucose (FPG) 15-150 mg once dailyDose-dependent reductions from baseline.[2][3]
Mean Daily Glucose (MDG) 15-150 mg once dailyDose-dependent reductions from baseline.[3]
LDL Cholesterol 30, 60, 100 mg once dailySmall, non-dose-dependent increases (<10%).[5]
Alanine Aminotransferase (ALT) 30, 60, 100 mg once dailyModest, non-dose-dependent median increases (range, 37.6-48.7 U/L vs placebo).[5]
Aspartate Aminotransferase (AST) 30, 60, 100 mg once dailyModest, non-dose-dependent median increases (range, 33.3-36.6 U/L vs placebo).[5]
Systolic Blood Pressure 30, 60, 100 mg once dailySmall, non-dose-related increases (>2 mm Hg).[5]
Diastolic Blood Pressure 30, 60, 100 mg once dailySmall, non-dose-related increases (>1 mm Hg).[5]
Body Weight 30, 60, 100 mg once dailySmall increases (<0.5 kg).[5]

Experimental Protocols

Preparation and Storage of this compound
  • Solubility:

    • In Vitro: Soluble in DMSO at 100 mg/mL (198.61 mM). Ultrasonic treatment may be required. Use freshly opened, low-water content DMSO for best results.[1]

    • In Vivo: For animal studies, stock solutions in DMSO can be further diluted in vehicles such as corn oil, or formulations containing PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1]

  • Storage:

    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

    • In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[1]

Protocol: In Vitro Glucagon-Stimulated cAMP Assay
  • Cell Culture: Culture a cell line stably expressing the human glucagon receptor (e.g., HEK293-hGCGR) in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Glucagon Stimulation:

    • Add a fixed concentration of glucagon (e.g., the EC80 concentration for your cell line) to the wells containing this compound.

    • Incubate for 15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.

    • Measure intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the measured cAMP concentrations against the log of the this compound concentrations.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

Glucagon_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR G_Protein G Protein (Gs) GCGR->G_Protein Activates PF06291874 This compound PF06291874->GCGR Antagonism AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glucose_Production Increased Hepatic Glucose Production PKA->Glucose_Production Leads to

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocols Review Experimental Protocols Start->Check_Protocols Verify_Compound Verify Compound Integrity (Purity, Solubility, Storage) Check_Protocols->Verify_Compound On_Target Is the effect likely on-target? Verify_Compound->On_Target Optimize_Assay Optimize Assay Parameters End Interpretation of Results Optimize_Assay->End Literature_Review Consult Literature for Similar Findings Literature_Review->End Mechanism_Investigation Investigate Underlying Mechanism On_Target->Mechanism_Investigation No Off_Target_Investigation Investigate Potential Off-Target Effects On_Target->Off_Target_Investigation Yes Mechanism_Investigation->Optimize_Assay Off_Target_Investigation->Literature_Review

Caption: A logical workflow for troubleshooting unexpected experimental results.

LDL_Mechanism PF06291874 This compound GCGR_Blockade Glucagon Receptor Blockade in Liver PF06291874->GCGR_Blockade PCSK9_Increase Increased Circulating PCSK9 GCGR_Blockade->PCSK9_Increase LDLR_Degradation Increased LDL Receptor Degradation PCSK9_Increase->LDLR_Degradation LDL_Clearance Decreased LDL Clearance LDLR_Degradation->LDL_Clearance LDL_Increase Increased Plasma LDL Cholesterol LDL_Clearance->LDL_Increase

Caption: Proposed mechanism for increased LDL cholesterol with this compound.

References

Technical Support Center: Managing PF-06291874 Side Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of PF-06291874 observed in research animals.

I. Troubleshooting Guides

This section offers a systematic approach to identifying and managing the most common side effects associated with this compound administration in preclinical studies: elevated liver enzymes and hyperlipidemia.

Elevated Liver Enzymes (Hepatotoxicity)

Issue: An increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is a common finding in animals treated with glucagon receptor antagonists.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for elevated liver enzymes.

Experimental Protocol: Management of Drug-Induced Liver Injury

  • Baseline Measurement: Before initiating this compound administration, collect baseline blood samples to establish normal ALT and AST levels for each animal.

  • Routine Monitoring:

    • For short-term studies (<4 weeks), monitor serum biochemistry weekly.

    • For long-term studies (>4 weeks), monitor bi-weekly after the first month.

  • Intervention Thresholds:

    • Mild Elevation (<3x Upper Limit of Normal - ULN): Continue dosing but increase monitoring frequency to weekly. Note any trends.

    • Moderate Elevation (3-5x ULN): Reduce the dose of this compound by 25-50%. Increase monitoring to twice weekly. Consider administration of hepatoprotective agents such as S-adenosylmethionine (SAMe) or N-acetylcysteine (NAC).[3]

    • Severe Elevation (>5x ULN): Immediately suspend dosing. Institute daily monitoring of liver enzymes and clinical signs. Provide supportive care as advised by a veterinarian, which may include fluid therapy. A liver biopsy may be considered to assess the extent of hepatocellular damage.

  • Data Evaluation and Decision Making:

    • If liver enzymes return to baseline after dose reduction or suspension, a decision can be made to either continue at the lower dose or re-challenge at a cautiously escalated dose.

    • If elevations persist, discontinuation of the compound for that animal and a full pathological workup is recommended.

Hyperlipidemia

Issue: Dose-dependent increases in total cholesterol and low-density lipoprotein (LDL) cholesterol are frequently observed with glucagon receptor antagonist administration.[4][5][6] This is thought to be due to increased cholesterol absorption.[4][5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hyperlipidemia.

Experimental Protocol: Management of Drug-Induced Hyperlipidemia

  • Baseline Lipid Panel: Measure baseline total cholesterol, LDL, HDL, and triglycerides from fasted animals prior to the start of the study.

  • Dietary Control: Maintain all animals on a standard, consistent diet throughout the study to minimize diet-induced variations in lipid profiles.

  • Monitoring:

    • Monitor lipid panels bi-weekly for the first month of dosing.

    • If lipid levels remain stable, monitoring can be reduced to monthly.

  • Intervention Strategies:

    • Dietary Modification: For significant and persistent hyperlipidemia, consider switching the animals to a low-fat diet. The new diet should be introduced gradually to avoid gastrointestinal upset. Supplementation with omega-3 fatty acids can also be considered.

    • Pharmacological Intervention: In cases where dietary modification is not feasible or sufficient, co-administration of a cholesterol absorption inhibitor like ezetimibe has been shown to mitigate GRA-associated increases in LDL-c in mice.[5] The appropriate dose of the intervening compound should be determined based on literature and in consultation with a veterinarian.

  • Follow-up: After any intervention, repeat the lipid panel analysis after 2-4 weeks to assess the effectiveness of the management strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule antagonist of the glucagon receptor (GCGR). By blocking the action of glucagon, it reduces hepatic glucose production, which is a key therapeutic goal in type 2 diabetes.

Glucagon Signaling Pathway:

cluster_cell Hepatocyte GCGR Glucagon Receptor (GCGR) G_protein G Protein (Gs) GCGR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis stimulates Glucose_output Increased Hepatic Glucose Output Glycogenolysis->Glucose_output Gluconeogenesis->Glucose_output Glucagon Glucagon Glucagon->GCGR binds PF06291874 This compound PF06291874->GCGR blocks

Caption: Simplified glucagon signaling pathway and the action of this compound.

Q2: What are the expected side effects of this compound in different animal species?

While specific quantitative data for this compound in various preclinical species is limited in publicly available literature, the class effect of glucagon receptor antagonists suggests the following can be expected:

Side EffectMouseRatNon-Human Primate (Monkey)
Elevated Liver Enzymes (ALT, AST) Reported with other GRAs.[1]Reported with other GRAs.Observed with other GRAs.[1]
Hyperlipidemia (Increased LDL/Total Cholesterol) Demonstrated with GRAs; can be mitigated with ezetimibe.[5]Observed with glucagon administration studies.[7]Observed with other GRAs.[8]
α-cell Hyperplasia Observed in glucagon receptor knockout mice.[9]Reported in preclinical studies of GRAs.Noted with some GRAs.[1]
Increased Blood Pressure Not consistently reported.Not consistently reported.Observed with some GRAs.[2]
Weight Gain Not consistently reported.Not consistently reported.Small increases observed with some GRAs.[2]

Q3: Are there any known reproductive or developmental toxicity concerns?

  • Effects on fertility parameters (e.g., sperm count, estrous cycle).

  • Pre- and post-implantation loss.

  • Reductions in fetal body weight.

  • Skeletal and visceral abnormalities in fetuses.

These effects are often evaluated in the context of maternal toxicity. Any findings would be dose-dependent and used to establish a No-Observed-Adverse-Effect Level (NOAEL).

Q4: How should I adjust my experimental protocol if I observe these side effects?

Refer to the troubleshooting guides and experimental protocols in Section I. The key principles are:

  • Establish baseline values before starting the experiment.

  • Implement a routine monitoring plan for clinical signs, body weight, and relevant blood parameters.

  • Define action thresholds for when to intervene.

  • Intervene systematically , starting with dose reduction and increased monitoring before escalating to supportive care or cessation of dosing.

  • Document everything meticulously, including observations, interventions, and outcomes.

Q5: Where can I find more information on the preclinical safety assessment of pharmaceuticals?

Regulatory agencies provide guidelines for nonclinical safety studies. Key documents include:

  • FDA M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • ICH S5(R3): Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals.

References

Optimizing PF-06291874 dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PF-06291874 to minimize adverse effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, non-peptide antagonist of the glucagon receptor (GCGR).[1] Glucagon is a hormone that, in opposition to insulin, raises blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver. By blocking the glucagon receptor, this compound inhibits these effects, leading to a reduction in hepatic glucose production and consequently, lower blood glucose levels.

Q2: What are the most commonly reported adverse effects associated with this compound in clinical trials?

A2: The most frequently observed adverse effects in clinical studies with this compound include small, generally non-dose-dependent increases in Low-Density Lipoprotein (LDL) cholesterol, blood pressure, and modest elevations in hepatic transaminases (Alanine Aminotransferase [ALT] and Aspartate Aminotransferase [AST]).[2][3] Small increases in body weight have also been noted.[2]

Q3: Is there a known dose-dependent relationship for the adverse effects of this compound?

A3: The relationship between the dose of this compound and its adverse effects is complex. While reductions in fasting plasma glucose and HbA1c are dose-dependent, some key adverse effects have been described as non-dose-dependent.[2][3] However, one study reported no significant changes in LDL cholesterol at doses of 75mg and below.[4][5] Increases in ALT and AST have been described as both small and dose-dependent in one study, yet the incidence of these elevations exceeding three times the upper limit of normal was similar across different dosage groups.[4][5]

Q4: What is the rationale for the observed increase in LDL cholesterol with glucagon receptor antagonists?

A4: The exact mechanism is still under investigation, but it is hypothesized that blocking glucagon signaling may lead to increased hepatic fat accumulation, which in turn could influence lipid metabolism and contribute to elevated LDL cholesterol levels.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in blood glucose measurements in an animal study.

  • Possible Cause 1: Acclimatization Period. Insufficient acclimatization of animals to the housing and handling procedures can lead to stress-induced fluctuations in blood glucose.

    • Troubleshooting Step: Ensure a minimum of a one-week acclimatization period before the start of the experiment. Handle animals consistently and in a calm manner.

  • Possible Cause 2: Fasting State. Variability in the fasting state of the animals can significantly impact baseline glucose levels.

    • Troubleshooting Step: Standardize the fasting period before blood glucose measurement. For example, an overnight fast of 16 hours is a common practice in rodent studies.[7]

  • Possible Cause 3: Dosing Formulation. Improper formulation or incomplete dissolution of this compound can lead to inconsistent dosing and variable effects.

    • Troubleshooting Step: Refer to the detailed experimental protocol for preparing the dosing solution to ensure homogeneity and stability.

Issue 2: Observed elevations in liver enzymes (ALT/AST) in vitro.

  • Possible Cause 1: Cytotoxicity at High Concentrations. The observed increase in liver enzymes may be due to direct cytotoxic effects of this compound at the concentrations being tested.

    • Troubleshooting Step: Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to the cells.

  • Possible Cause 2: Off-target Effects. The compound may have off-target effects on hepatocyte metabolism that lead to cellular stress and enzyme release.

    • Troubleshooting Step: Investigate potential off-target activities by screening the compound against a panel of relevant receptors and enzymes.

Data Presentation

Table 1: Summary of Adverse Effects of this compound from a 12-Week Study in Patients with Type 2 Diabetes on Metformin [2][3]

Adverse EffectPlaceboThis compound (30 mg)This compound (60 mg)This compound (100 mg)
LDL Cholesterol Increase -<10%<10%<10%
Systolic Blood Pressure Increase ->2 mm Hg>2 mm Hg>2 mm Hg
Diastolic Blood Pressure Increase ->1 mm Hg>1 mm Hg>1 mm Hg
Median ALT Increase (U/L) -37.6 - 48.737.6 - 48.737.6 - 48.7
Median AST Increase (U/L) -33.3 - 36.633.3 - 36.633.3 - 36.6
Body Weight Increase -<0.5 kg<0.5 kg<0.5 kg

Table 2: Dose-Dependent Effects on Safety Parameters from a 28-Day Monotherapy Study [4][5]

DosageChange in LDL Cholesterol (from baseline)Change in ALT/AST (from baseline)
15 mg No significant changeSmall, dose-dependent increase
35 mg No significant changeSmall, dose-dependent increase
75 mg No significant changeSmall, dose-dependent increase
150 mg Not specifiedSmall, dose-dependent increase

Experimental Protocols

1. In Vitro Glucagon Receptor Antagonism Assay (cAMP Measurement)

This protocol is a general guideline for determining the antagonist activity of this compound by measuring its effect on glucagon-stimulated cyclic AMP (cAMP) production in cells expressing the human glucagon receptor.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human glucagon receptor.

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

    • This compound.

    • Glucagon.

    • Forskolin (for Gαi-coupled receptor assays, if applicable).

    • cAMP assay kit (e.g., HTRF, ELISA-based).

    • 384-well white assay plates.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Procedure:

    • Cell Culture: Culture the cells in T175 flasks until they reach 80-90% confluency.

    • Cell Seeding: Harvest the cells and seed them into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should be prepared at 6X the desired final screening concentration.

    • Antagonist Incubation: Add the diluted this compound to the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Agonist Stimulation: Prepare a solution of glucagon in assay buffer at a concentration that elicits 50-80% of the maximal response (EC50-EC80). Add this to the cell plate.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[8][9]

    • Data Analysis: Generate a dose-response curve for this compound and calculate the IC50 value.

2. In Vivo Assessment of a Glucagon Receptor Antagonist in an Animal Model

This protocol provides a general framework for evaluating the in vivo efficacy and potential adverse effects of a glucagon receptor antagonist in a conscious animal model, such as a dog.[5]

  • Animal Model:

    • Conscious mongrel dogs (19-25 kg) with surgically implanted catheters for infusions and blood sampling.

  • Experimental Design:

    • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

    • Fasting: Fast the animals overnight for 18 hours before the study.

    • Experimental Periods: The experiment consists of an equilibration period (-140 to -40 min), a control period (-40 to 0 min), and an experimental period (0-180 min).

    • Dosing: Administer this compound or vehicle intragastrically at the beginning of the experimental period.

    • Glucagon Challenge (Optional): To assess the antagonist's ability to block glucagon's effects, a continuous intraportal infusion of glucagon can be administered during a portion of the experimental period.

    • Blood Sampling: Collect arterial and portal venous blood samples at regular intervals throughout the study for analysis of glucose, insulin, glucagon, this compound concentration, lipids, and liver enzymes.

    • Data Analysis: Analyze the changes in metabolic parameters and safety markers over time and compare the effects of different doses of this compound to the vehicle control.

Mandatory Visualizations

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to G_protein Gs Protein GCGR->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Glycogenolysis & Gluconeogenesis PKA->Cellular_Response Phosphorylates Downstream Targets PF06291874 This compound PF06291874->GCGR Blocks

Caption: Glucagon signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_In_Vitro start Start cell_culture Culture GCGR-expressing cells start->cell_culture cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding compound_prep Prepare serial dilution of this compound cell_seeding->compound_prep antagonist_incubation Incubate cells with this compound cell_seeding->antagonist_incubation compound_prep->antagonist_incubation agonist_prep Prepare glucagon solution antagonist_incubation->agonist_prep agonist_stimulation Stimulate cells with glucagon antagonist_incubation->agonist_stimulation agonist_prep->agonist_stimulation cAMP_measurement Measure intracellular cAMP agonist_stimulation->cAMP_measurement data_analysis Analyze data and calculate IC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound's antagonist activity.

References

PF-06291874 Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by research, scientific, and drug development professionals.

This technical support center provides detailed information regarding the discontinuation of the glucagon receptor antagonist, PF-06291874. The following question-and-answer format addresses potential issues and provides data from key clinical trials to inform your ongoing research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound?

While Pfizer did not release a detailed official statement outlining the precise reasons, analysis of the Phase II clinical trial data suggests that the discontinuation was likely due to a constellation of off-target adverse effects.[1][2] Although this compound demonstrated efficacy in lowering blood glucose and HbA1c levels in patients with Type 2 Diabetes Mellitus, a consistent pattern of undesirable side effects was observed across multiple studies.[3][4][5] These included elevations in low-density lipoprotein (LDL) cholesterol, increases in blood pressure, and elevated levels of hepatic transaminases (ALT and AST).[3][4][5]

Q2: Was this compound effective in its primary goal of glycemic control?

Yes, clinical trials demonstrated that this compound was effective in reducing key markers of glycemic control in patients with Type 2 Diabetes.

In a 12-week study of patients on a background of metformin therapy, this compound resulted in dose-dependent reductions in HbA1c ranging from -0.67% to -0.93% and fasting plasma glucose (FPG) reductions from -16.6 to -33.3 mg/dL.[3] Similarly, a 28-day monotherapy study showed dose-dependent placebo-adjusted reductions in mean daily glucose from 40.3 to 68.8 mg/dL and FPG from 27.1 to 57.2 mg/dL.[4]

Q3: What specific adverse events were consistently observed with this compound treatment?

Across Phase II studies, the following adverse events were consistently reported:

  • Elevated LDL Cholesterol: Small, non-dose-dependent increases in LDL cholesterol of less than 10% were observed.[3]

  • Increased Blood Pressure: Small, non-dose-related increases in both systolic ( >2 mm Hg) and diastolic (>1 mm Hg) blood pressure were noted.[3]

  • Elevated Hepatic Transaminases: Modest, non-dose-dependent median increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed.[3][5] While these were generally not associated with changes in bilirubin, some patients experienced ALT/AST elevations greater than three times the upper limit of normal.[5]

  • Weight Gain: Small increases in body weight (less than 0.5 kg) were observed in some patient groups compared to placebo.[3]

It is important to note that the incidence of hypoglycemia was low and comparable to placebo.[3][4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from two prominent Phase II clinical trials of this compound.

Table 1: Efficacy Outcomes of this compound (12-Week Study on Metformin Background) [3]

ParameterPlaceboThis compound (30 mg)This compound (60 mg)This compound (100 mg)
Mean Change in HbA1c from Baseline (%) -0.24-0.67-0.81-0.93
Mean Change in FPG from Baseline (mg/dL) +2.9-16.6-25.8-33.3

Table 2: Key Safety Findings for this compound [3][4]

Adverse EventObservation
LDL Cholesterol Small, non-dose-dependent increases (<10%)[3]
Blood Pressure Small, non-dose-related increases (Systolic >2 mmHg, Diastolic >1 mmHg)[3]
Alanine Aminotransferase (ALT) Modest, non-dose-dependent median increases (range, 37.6–48.7 U/L vs placebo)[3]
Aspartate Aminotransferase (AST) Modest, non-dose-dependent median increases (range, 33.3–36.6 U/L vs placebo)[3]
Body Weight Small increases (<0.5 kg) vs placebo[3]
Hypoglycemia Incidence low and similar to placebo[3][4]

Experimental Protocols

While full, detailed experimental protocols are not publicly available, the following summarizes the methodologies of key Phase II studies based on published literature.

12-Week, Randomized, Dose-Response Study (NCT01856595) [3]

  • Objective: To assess the efficacy and safety of different doses of this compound in adults with Type 2 Diabetes inadequately controlled on metformin.

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 206 patients with Type 2 Diabetes on a stable dose of metformin.

  • Intervention: Patients were randomized to receive placebo or this compound at doses of 30 mg, 60 mg, or 100 mg once daily for 12 weeks.

  • Key Assessments:

    • Glycosylated hemoglobin (HbA1c) and fasting plasma glucose (FPG) were measured at baseline and throughout the study.

    • Safety endpoints, including adverse events, clinical laboratory tests (including lipids and hepatic enzymes), and vital signs, were monitored.

28-Day, Monotherapy, Dose-Finding Study (NCT02175121) [4]

  • Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound as monotherapy in subjects with Type 2 Diabetes.

  • Design: A randomized, placebo-controlled, multicenter study.

  • Patient Population: 172 subjects with Type 2 Diabetes.

  • Intervention: After a washout period for any existing antidiabetic therapy, subjects were randomized to receive placebo or this compound at doses of 15, 35, 75, or 150 mg once daily for 28 days.

  • Key Assessments:

    • Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and at the end of the treatment period.

    • Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and other safety parameters.

Glucagon Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the glucagon receptor in a hepatocyte, which this compound was designed to antagonize.

GlucagonSignaling Glucagon Glucagon GCGR Glucagon Receptor (GCGR) (Target of this compound) Glucagon->GCGR Binds to G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glycogen to Glucose) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates Glucose_Output Increased Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output PF06291874 This compound (Antagonist) PF06291874->GCGR Blocks

Caption: Glucagon receptor signaling pathway in hepatocytes.

References

PF-06291874 and increased LDL cholesterol in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the observed increase in LDL cholesterol in clinical trials of PF-06291874.

Frequently Asked Questions (FAQs)

Q1: What is the observed effect of this compound on LDL cholesterol levels in clinical trials?

A1: Clinical trials of this compound in patients with type 2 diabetes mellitus have reported small, and in some cases, dose-dependent increases in low-density lipoprotein (LDL) cholesterol.[1][2] One study noted non-dose-dependent increases of less than 10%.[3][4] Another study observed no significant changes in LDL cholesterol at doses of 75mg or lower when compared to a placebo.

Q2: What is the proposed mechanism for the increase in LDL cholesterol associated with this compound?

A2: The exact mechanism is still under investigation, but two primary hypotheses are being explored. One theory suggests that glucagon receptor antagonism leads to increased intestinal cholesterol absorption.[1][3][5] A second proposed mechanism involves the regulation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[6][7] Inhibition of the glucagon receptor may increase PCSK9 levels, which in turn promotes the degradation of LDL receptors, leading to higher circulating LDL cholesterol.[6][7]

Q3: Are there any strategies to mitigate the LDL cholesterol increase observed with this compound?

A3: Preclinical studies have suggested that co-administration of ezetimibe, a cholesterol absorption inhibitor, may abrogate the increase in LDL cholesterol associated with glucagon receptor antagonists.[1][3] This aligns with the hypothesis that increased cholesterol absorption contributes to the observed side effect.

Troubleshooting Guide

Issue: Unexpectedly high or variable LDL cholesterol levels in subjects treated with this compound.

Possible Causes and Solutions:

  • Dose-Response Variability: The effect of this compound on LDL cholesterol may be dose-dependent.[1][2]

    • Recommendation: Carefully analyze LDL cholesterol data stratified by dose level to identify any dose-response relationship.

  • Concomitant Medications: Subjects' background medications, particularly statins, can influence lipid profiles.

    • Recommendation: Ensure that the use of statins and other lipid-lowering therapies is well-documented and consistent across treatment arms. Statin stratification was a component of some clinical trials for this compound.[3]

  • Individual Patient Variability: Genetic factors and dietary habits can significantly impact cholesterol levels.

    • Recommendation: Collect and analyze baseline lipid panels and relevant genetic markers if feasible. Monitor and record dietary intake to account for variations.

  • Mechanism of Action: The increase in LDL cholesterol may be an on-target effect of glucagon receptor antagonism.[6][8]

    • Recommendation: Consider measuring markers related to the proposed mechanisms, such as PCSK9 levels or markers of cholesterol absorption (e.g., campesterol and sitosterol), to investigate the underlying cause.

Data from Clinical Trials

Table 1: Summary of LDL Cholesterol Changes in this compound Clinical Trials

Study DurationPatient PopulationThis compound DosesBackground TherapyObserved Change in LDL CholesterolCitation
12 weeksType 2 Diabetes30, 60, 100 mg once dailyMetforminSmall, non-dose-dependent increases (<10%)[3][4]
14-28 daysType 2 Diabetes5-150 mg once dailyMetformin or Metformin + SulfonylureaSmall, dose-dependent increases[1][2]
4 weeksType 2 Diabetes15, 35, 75, 150 mg once dailyMonotherapyNo significant changes at doses ≤75mg

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy and Safety (12-Week Study)

  • Study Design: A randomized, double-blind, placebo-controlled, 4-arm, parallel-group study.[3]

  • Participants: 206 adults with type 2 diabetes mellitus receiving stable doses of metformin.[3]

  • Procedure:

    • An 8-week washout period for any non-metformin oral antidiabetic agents.[3]

    • Randomization to one of four treatment arms: placebo or this compound (30, 60, or 100 mg once daily) for 12 weeks.[3]

    • Assessment of safety endpoints, including fasting lipid profiles, at baseline and throughout the study.[3]

Protocol 2: Assessment of Multiple Ascending Doses of this compound (14-28 Day Study)

  • Study Design: A randomized, double-blind, placebo-controlled study with multiple ascending dose cohorts.[1]

  • Participants: Patients with type 2 diabetes mellitus.

  • Procedure:

    • Randomization to receive oral this compound or placebo.[1]

    • Part A: Doses of 5, 15, 50, 100, or 150 mg once daily for 14-28 days on a background of metformin.[1]

    • Part B: Doses of 15 or 30 mg once daily for 14-28 days on a background of metformin and a sulfonylurea.[1]

    • Pharmacodynamic variables, including lipid profiles, were assessed.[1]

Signaling Pathways and Experimental Workflows

logical_relationship cluster_workflow Troubleshooting Workflow for Increased LDL in this compound Trials Start Increased LDL Observed Dose Analyze Dose-Dependency Start->Dose Conmeds Review Concomitant Medications Dose->Conmeds No Clear Dose Effect Mechanism Investigate Mechanism Dose->Mechanism Dose-Dependent Effect Conmeds->Mechanism Action Develop Mitigation Strategy Mechanism->Action

Caption: Troubleshooting workflow for investigating increased LDL cholesterol.

signaling_pathway cluster_pathway Proposed Signaling Pathway for GRA-Induced LDL Increase GRA Glucagon Receptor Antagonist (this compound) GlucagonR Glucagon Receptor GRA->GlucagonR Inhibits PCSK9 Increased PCSK9 GlucagonR->PCSK9 Negative Regulation Disrupted LDLR LDLR Degradation PCSK9->LDLR LDL Increased Plasma LDL LDLR->LDL experimental_workflow cluster_exp_workflow General Experimental Workflow for Clinical Trials Screening Patient Screening (Type 2 Diabetes) Washout Washout of Non-background ADs Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment Analysis Lipid Profile Analysis Treatment->Analysis

References

Long-term stability of PF-06291874 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability and handling of PF-06291874 in DMSO.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the recommended long-term storage conditions for this compound as a powder and as a solution in DMSO?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form. As a solid powder, it is stable for up to 3 years at -20°C and up to 2 years at 4°C. When dissolved in DMSO, the stock solution is stable for up to 2 years when stored at -80°C and for 1 year when stored at -20°C[1][2]. It is highly recommended to aliquot the DMSO stock solution to prevent degradation from repeated freeze-thaw cycles[1].

Q2: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A2: While specific data for this compound is not available, general studies on compounds stored in DMSO indicate that repeated freeze-thaw cycles can potentially lead to compound degradation[3]. To minimize this risk, it is best practice to prepare single-use aliquots of your stock solution[1]. One study showed no significant loss for a set of diverse compounds after 11 freeze/thaw cycles, but this can be compound-specific[3].

Q3: My this compound solution in DMSO appears to have precipitated. What should I do?

A3: If you observe precipitation in your DMSO stock solution, you can gently warm the vial and/or use sonication to aid in redissolution[1][2]. Ensure the compound is fully dissolved before use in experiments. This compound is soluble in DMSO at concentrations up to 100 mg/mL, but using newly opened, anhydrous DMSO is crucial as the solvent is hygroscopic, and absorbed water can significantly impact solubility[1].

Handling and Usage

Q4: How should I prepare working solutions from a DMSO stock for in vivo or in vitro experiments?

A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[2]. A common formulation involves a multi-solvent system. For example, a working solution can be prepared by adding the DMSO stock to other solvents like PEG300, Tween-80, and saline[1][2]. For in vitro assays, the DMSO stock is typically diluted directly into the aqueous culture medium. The final concentration of DMSO should be kept low (usually <0.5%) to avoid solvent-induced cellular toxicity.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR)[1][4]. The glucagon receptor is a G-protein coupled receptor that plays a key role in regulating blood glucose levels[5]. By blocking the binding of glucagon to its receptor on hepatocytes, this compound inhibits downstream signaling pathways that lead to hepatic glucose production (gluconeogenesis and glycogenolysis), thereby helping to lower blood glucose levels[4][6]. This mechanism makes it a candidate for the treatment of type 2 diabetes mellitus[1][4].

Troubleshooting

Q6: I am observing inconsistent results in my experiments using this compound. What could be the cause?

A6: Inconsistent results can stem from several factors related to the compound's stability and handling.

  • Compound Degradation: Verify that the storage conditions and duration have not exceeded the recommended limits. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider using a fresh vial.

  • Incomplete Solubilization: Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Precipitates can lead to inaccurate dosing.

  • DMSO Quality: DMSO is hygroscopic. The presence of water can affect both the solubility and stability of the compound[1][3]. Use high-quality, anhydrous DMSO, and handle it properly to minimize water absorption.

  • Experimental Dilution: For aqueous-based assays, ensure the final DMSO concentration is consistent across all experiments and controls, as DMSO itself can have biological effects[7].

Q7: How can I independently verify the stability of my this compound stock solution?

A7: To confirm the integrity of your compound over time, you can perform a stability analysis using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS)[3]. By comparing the chromatogram and mass spectrum of your stored sample to a freshly prepared standard or the initial time-point analysis, you can quantify the percentage of the intact compound and identify any potential degradation products.

Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound.

Form Solvent Storage Temperature Stability Period
Powder N/A -20°C 3 years
Powder N/A 4°C 2 years
Solution DMSO -80°C 2 years[1][2]

| Solution | DMSO | -20°C | 1 year[1][2] |

Experimental Protocols

Protocol: Assessing Long-Term Stability of this compound in DMSO via HPLC-MS

This protocol outlines a general method to assess the chemical stability of this compound in a DMSO stock solution over time.

  • Preparation of "Time Zero" (T=0) Sample:

    • Accurately weigh a sample of this compound powder.

    • Dissolve it in high-quality, anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Immediately take an aliquot of this fresh stock solution for T=0 analysis.

    • Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for HPLC-MS analysis.

  • Storage of Stability Samples:

    • Dispense the remaining stock solution into multiple small, tightly sealed vials (aliquots).

    • Store these aliquots under the desired long-term storage condition (e.g., -20°C or -80°C). Protect from light.

  • HPLC-MS Analysis:

    • Analyze the T=0 sample using a validated HPLC-MS method. This involves separating the compound on an HPLC column (e.g., C18) and detecting it with both a UV detector and a mass spectrometer.

    • Record the peak area of the parent compound (this compound) from the UV chromatogram. This will serve as the baseline.

    • Confirm the identity of the peak using the mass spectrometer (Expected m/z for C₂₆H₂₈F₃N₃O₄ is approximately 504.2 [M+H]⁺).

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare a sample for analysis by diluting it in the same manner as the T=0 sample.

    • Analyze the sample using the identical HPLC-MS method.

  • Data Interpretation:

    • Compare the peak area of this compound in the aged sample to the peak area from the T=0 sample.

    • Calculate the percentage of the remaining compound.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. Use the mass spectrometer to help identify these potential degradants.

    • A compound is often considered stable if >90% of the initial peak area remains.

Visualizations

G cluster_0 Glucagon Signaling Pathway Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_Protein G Protein (Gαs) GCGR->G_Protein Activates PF06291874 This compound PF06291874->GCGR Antagonizes AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Hepatic Glucose Production PKA->Response Phosphorylates Targets Leading to

Caption: Glucagon signaling pathway and the antagonistic action of this compound.

G cluster_1 Workflow for Stability Assessment A 1. Prepare Stock Solution of this compound in DMSO B 2. Perform Initial (T=0) HPLC-MS Analysis A->B C 3. Aliquot and Store Samples at -20°C or -80°C A->C E 5. Compare Peak Area to T=0 and Identify Degradants B->E D 4. Thaw Aliquot and Analyze at Subsequent Time Points C->D D->E F 6. Determine Percent Stability E->F

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Validation & Comparative

A Comparative Guide to Glucagon Receptor Antagonists: PF-06291874 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic strategies for type 2 diabetes mellitus (T2DM) has led to the development of a class of drugs known as glucagon receptor antagonists. By blocking the action of glucagon, a hormone that raises blood glucose levels, these agents aim to improve glycemic control. This guide provides an objective comparison of PF-06291874, a prominent glucagon receptor antagonist, with other molecules in its class, supported by available experimental data from clinical trials.

Mechanism of Action: Targeting the Glucagon Signaling Pathway

Glucagon receptor antagonists exert their effects by competitively inhibiting the binding of glucagon to its receptor (GCGR), a G-protein coupled receptor primarily found on the surface of liver cells.[1][2][3] This blockade disrupts the downstream signaling cascade that normally leads to increased hepatic glucose production through glycogenolysis and gluconeogenesis.[1][4] The interruption of this pathway results in lower blood glucose levels.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Increased Glycogenolysis PKA->Glycogenolysis Gluconeogenesis Increased Gluconeogenesis PKA->Gluconeogenesis Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output Antagonist Glucagon Receptor Antagonist (e.g., this compound) Antagonist->GCGR Blocks

Caption: Simplified Glucagon Signaling Pathway and Point of Antagonist Intervention.

Comparative Efficacy of Glucagon Receptor Antagonists

The following tables summarize the key efficacy data from Phase II clinical trials for this compound and other notable glucagon receptor antagonists. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.

Table 1: Change in HbA1c from Baseline

CompoundDoseDurationMean Change from Baseline (%)Placebo-Adjusted Change (%)Citation(s)
This compound 30 mg12 weeks-0.67-0.78[5]
60 mg12 weeks-0.84-0.95[5]
100 mg12 weeks-0.93-1.04[5]
RVT-1502 (LGD-6972) 5 mg12 weeks-0.74-0.74[5][6][7]
10 mg12 weeks-0.76-0.76[5][6][7]
15 mg12 weeks-1.05-1.05[5][6][7]
LY2409021 10 mg12 weeks-0.83-0.94[8][9][10]
30 mg12 weeks-0.65-0.76[8][9][10]
60 mg12 weeks-0.66-0.77[8][9][10]
10 mg24 weeks-0.78-0.63[8][9]
20 mg24 weeks-0.92-0.77[8][9]
MK-0893 80 mg12 weeks-1.5Not explicitly stated[11][12]

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline

CompoundDoseDurationMean Change from Baseline (mg/dL)Placebo-Adjusted Change (mg/dL)Citation(s)
This compound 30 mg12 weeks-16.6Not explicitly stated[5]
60 mg12 weeks-27.5Not explicitly stated[5]
100 mg12 weeks-33.3Not explicitly stated[5]
15 mg28 days-27.1 (placebo-adjusted)-27.1[13]
150 mg28 days-57.2 (placebo-adjusted)-57.2[13]
RVT-1502 (LGD-6972) 5 mg12 weeks-37.8-37.8[5][6][7]
10 mg12 weeks-39.6-39.6[5][6][7]
15 mg12 weeks-46.8-46.8[5][6][7]
LY2409021 30 mg12 weeksSustained reductionStatistically significant vs. placebo[8]
60 mg12 weeksSustained reductionStatistically significant vs. placebo[8]
MK-0893 Not specified12 weeksReduction of 6.5 mmol/L (117 mg/dL) with metforminSuperior to sitagliptin + metformin[11]

Comparative Safety and Tolerability

A critical aspect of drug development is the safety profile. Glucagon receptor antagonists have demonstrated a class-wide set of potential adverse effects.

Table 3: Key Safety and Tolerability Findings

ParameterThis compoundRVT-1502 (LGD-6972)LY2409021MK-0893
Hypoglycemia Low incidence, similar to placebo[5]Low frequency, no severe episodes[5][6]Incidence not statistically different from placebo[9]Low rate of hypoglycemia[11]
LDL Cholesterol Small, non-dose-dependent increases (<10%)[5]Changes similar to placebo[5][6]No significant changes[14]Increased LDL-C levels[15]
Blood Pressure Small, non-dose-related increases (Systolic >2 mmHg, Diastolic >1 mmHg)[5]Mild increases, not dose-related or consistent[5][6]Significant increases in systolic BP[16]Increased blood pressure reported[11]
Body Weight Small increases (<0.5 kg)[5]Changes similar to placebo[5][6]Significant increase[16]Not specified
Liver Enzymes (ALT/AST) Modest, non-dose-dependent median increases[5]Mild, reversible increases, not dose-related[5][6]Dose-related, reversible increases[8]Not specified
Hepatic Fat Not specifiedNot specifiedSignificant increase[16]Not specified

Experimental Protocols

The clinical trials for these glucagon receptor antagonists generally followed a similar design.

Experimental_Workflow cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12-24 weeks) cluster_assessment Assessment Screening Patient Screening (T2DM on Metformin) Washout Washout of other oral antidiabetic agents (e.g., 8 weeks for this compound) Screening->Washout Randomization Randomized, Double-Blind, Placebo-Controlled Washout->Randomization Placebo Placebo Randomization->Placebo Dose1 Antagonist Dose 1 Randomization->Dose1 Dose2 Antagonist Dose 2 Randomization->Dose2 Dose3 Antagonist Dose 3 Randomization->Dose3 Efficacy Efficacy Endpoints: - HbA1c - Fasting Plasma Glucose Placebo->Efficacy Safety Safety Endpoints: - Adverse Events - Hypoglycemia - Lipids, BP, Weight - Liver Function Tests Placebo->Safety Dose1->Efficacy Dose1->Safety Dose2->Efficacy Dose2->Safety Dose3->Efficacy Dose3->Safety

Caption: General Experimental Workflow for Phase II Clinical Trials of Glucagon Receptor Antagonists.
Key Methodologies:

  • Study Design: The majority of the cited studies were randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase II clinical trials.[5][7][9]

  • Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on a stable dose of metformin.[5][7] Some studies also included patients naive to antidiabetic medications.[10]

  • Washout Period: A washout period for any non-metformin oral antidiabetic agents was typically implemented before randomization. For the this compound trial, this period was 8 weeks.[5]

  • Intervention: Patients were randomized to receive a once-daily oral dose of the glucagon receptor antagonist at varying concentrations or a placebo for a period of 12 to 24 weeks.[5][8]

  • Efficacy Assessment: The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the treatment period. Secondary endpoints often included the change in fasting plasma glucose (FPG).[5][7]

  • Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, incidence of hypoglycemia, and changes in vital signs (blood pressure, heart rate), body weight, and laboratory parameters including lipid profiles and liver function tests (ALT, AST).[5][7][9]

  • Biochemical Analyses:

    • HbA1c and Glucose: Measured using commercially validated methods.[8]

    • Lipids: Total cholesterol, HDL, and triglycerides were determined directly, with LDL calculated.[8]

    • Liver Function Tests: Serum aminotransferase levels (ALT and AST) were measured.[8]

Conclusion

This compound demonstrates significant efficacy in lowering HbA1c and fasting plasma glucose in patients with type 2 diabetes, comparable to other glucagon receptor antagonists in its class.[5] The primary concerns with this class of drugs, including this compound, are the off-target effects, specifically the potential for increases in LDL cholesterol, blood pressure, and hepatic transaminases.[5][15] While RVT-1502 (LGD-6972) and LY2409021 have shown varied effects on lipids and blood pressure, the elevation of liver enzymes appears to be a more consistent finding across the class.[6][8] The development of some glucagon receptor antagonists, such as MK-0893, was halted due to these adverse effects.[15] Further long-term studies are necessary to fully elucidate the benefit-risk profile of this compound and to determine its potential place in the therapeutic armamentarium for type 2 diabetes.

References

A Comparative Analysis of Glucagon Receptor Antagonists: PF-06291874 and LY2409021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational small molecule glucagon receptor (GCGR) antagonists, PF-06291874 and LY2409021. Both compounds have been evaluated for the treatment of type 2 diabetes mellitus (T2DM) by targeting the glucagon-mediated signaling pathway to reduce hepatic glucose production. This comparison summarizes their mechanism of action, in vitro potency, clinical efficacy, pharmacokinetic properties, and safety profiles based on available data from clinical trials.

Mechanism of Action

Both this compound and LY2409021 are orally active, non-peptide antagonists of the glucagon receptor, a G-protein coupled receptor primarily expressed in the liver. By blocking the binding of glucagon to its receptor, these antagonists inhibit the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis, thereby lowering blood glucose levels. This mechanism of action is independent of insulin, making it a potential therapeutic option for individuals with T2DM.

Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds to G_protein G Protein GCGR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gluconeogenesis_Glycogenolysis Gluconeogenesis & Glycogenolysis CREB->Gluconeogenesis_Glycogenolysis Promotes Gene Transcription for Glucose_Output Increased Hepatic Glucose Output Gluconeogenesis_Glycogenolysis->Glucose_Output Leads to Antagonist This compound or LY2409021 Antagonist->GCGR Blocks

Caption: Glucagon Receptor Signaling Pathway and Point of Antagonism.

In Vitro Potency

Pharmacokinetic Profile

Both compounds are suitable for once-daily oral administration.

ParameterThis compoundLY2409021
Half-life (t½) ~19.7 - 22.7 hours[1]~55 hours

Clinical Efficacy

Clinical trials for both this compound and LY2409021 have demonstrated significant reductions in key glycemic markers in patients with T2DM. It is important to note that a direct head-to-head comparative trial has not been identified. The following tables summarize data from separate Phase 2 studies.

This compound: 12-Week Phase 2 Study (on Metformin background)[3][4]
DoseChange in HbA1c from BaselineChange in Fasting Plasma Glucose (FPG) from Baseline
30 mg once daily-0.67%-16.6 mg/dL
60 mg once daily-0.89%-29.0 mg/dL
100 mg once daily-0.93%-33.3 mg/dL
LY2409021: 12-Week and 24-Week Phase 2 Studies[2]

12-Week Study

DoseChange in HbA1c from Baseline
10 mg once daily-0.83%
30 mg once daily-0.65%
60 mg once daily-0.66%

24-Week Study

DoseChange in HbA1c from Baseline
2.5 mg once daily-0.45%
10 mg once daily-0.78%
20 mg once daily-0.92%

Safety and Tolerability Profile

A notable similarity between both compounds is their association with elevations in hepatic aminotransferases and LDL cholesterol.

Adverse EffectThis compoundLY2409021
Hypoglycemia Low incidence, similar to placebo[2][3]Low risk, not statistically different from placebo
LDL Cholesterol Small, non-dose-dependent increases (<10%)[2][3]No significant changes in some studies, but trends toward improvement in others. One study noted an increase in total cholesterol.[4]
Aminotransferases (ALT/AST) Modest, non-dose-dependent, reversible increases[2][3]Dose-dependent, reversible increases[4][5]
Blood Pressure Small, non-dose-dependent increases (Systolic >2 mmHg, Diastolic >1 mmHg)[2][3]Statistically significant increases in systolic and diastolic blood pressure observed in a dedicated study.[4]
Body Weight Small increases (<0.5 kg)[2][3]Increased body weight of +1.16 kg from baseline reported in one study.[4]
Hepatic Fat Not explicitly reported in the provided results.Significant increases in hepatic fat content observed.[4]

Experimental Protocols

The clinical data presented are derived from randomized, double-blind, placebo-controlled, multi-center Phase 2 studies.

This compound Phase 2 Study Design[3][4]
  • Objective: To assess the dose-response, efficacy, and safety of this compound in adults with T2DM on stable metformin therapy.

  • Design: Randomized, double-blind, statin-stratified, placebo-controlled, 4-arm, parallel-group study.

  • Population: 206 patients with T2DM on a stable dose of metformin.

  • Intervention: Placebo or this compound (30, 60, or 100 mg) administered orally once daily for 12 weeks.

  • Primary Endpoints: Change from baseline in HbA1c.

  • Secondary Endpoints: Change from baseline in FPG and other safety parameters.

LY2409021 Phase 2a and 2b Study Design[2]
  • Objective: To evaluate the efficacy and safety of LY2409021 in patients with T2DM.

  • Design: Two separate randomized, double-blind, placebo-controlled studies.

  • Population: Patients with T2DM who were either drug-naïve or on metformin.

  • Interventions:

    • Phase 2a (12 weeks): Placebo, 10 mg, 30 mg, or 60 mg of LY2409021 once daily.

    • Phase 2b (24 weeks): Placebo, 2.5 mg, 10 mg, or 20 mg of LY2409021 once daily.

  • Primary Endpoint: Change from baseline in HbA1c.

  • Secondary Endpoints: Changes in FPG and safety assessments, including serum aminotransferases.

cluster_pf This compound Phase 2 Trial cluster_ly LY2409021 Phase 2 Trials Screening_PF Screening & Metformin Stabilization Randomization_PF Randomization (n=206) Screening_PF->Randomization_PF Placebo_PF Placebo Randomization_PF->Placebo_PF Dose30_PF This compound 30mg Randomization_PF->Dose30_PF Dose60_PF This compound 60mg Randomization_PF->Dose60_PF Dose100_PF This compound 100mg Randomization_PF->Dose100_PF Treatment12w_PF 12-Week Treatment Placebo_PF->Treatment12w_PF Dose30_PF->Treatment12w_PF Dose60_PF->Treatment12w_PF Dose100_PF->Treatment12w_PF Endpoint_PF Primary Endpoint: Change in HbA1c Treatment12w_PF->Endpoint_PF Screening_LY Screening Randomization_LY_2a Randomization (Phase 2a) Screening_LY->Randomization_LY_2a Randomization_LY_2b Randomization (Phase 2b) Screening_LY->Randomization_LY_2b Placebo_LY_2a Placebo Randomization_LY_2a->Placebo_LY_2a Dose10_LY_2a LY2409021 10mg Randomization_LY_2a->Dose10_LY_2a Dose30_LY_2a LY2409021 30mg Randomization_LY_2a->Dose30_LY_2a Dose60_LY_2a LY2409021 60mg Randomization_LY_2a->Dose60_LY_2a Treatment12w_LY 12-Week Treatment Placebo_LY_2a->Treatment12w_LY Dose10_LY_2a->Treatment12w_LY Dose30_LY_2a->Treatment12w_LY Dose60_LY_2a->Treatment12w_LY Endpoint_LY_2a Primary Endpoint: Change in HbA1c Treatment12w_LY->Endpoint_LY_2a Placebo_LY_2b Placebo Randomization_LY_2b->Placebo_LY_2b Dose2_5_LY_2b LY2409021 2.5mg Randomization_LY_2b->Dose2_5_LY_2b Dose10_LY_2b LY2409021 10mg Randomization_LY_2b->Dose10_LY_2b Dose20_LY_2b LY2409021 20mg Randomization_LY_2b->Dose20_LY_2b Treatment24w_LY 24-Week Treatment Placebo_LY_2b->Treatment24w_LY Dose2_5_LY_2b->Treatment24w_LY Dose10_LY_2b->Treatment24w_LY Dose20_LY_2b->Treatment24w_LY Endpoint_LY_2b Primary Endpoint: Change in HbA1c Treatment24w_LY->Endpoint_LY_2b

Caption: Simplified Workflow of Phase 2 Clinical Trials.

Summary and Conclusion

Both this compound and LY2409021 have demonstrated efficacy in improving glycemic control in patients with T2DM by antagonizing the glucagon receptor. Their oral, once-daily formulation is advantageous for patient compliance. However, the class of glucagon receptor antagonists, as represented by these two compounds, exhibits a consistent pattern of adverse effects, including elevations in aminotransferases and LDL cholesterol, which are critical considerations for their future development and potential clinical use. LY2409021 has also been specifically associated with an increase in hepatic fat.

The lack of a direct head-to-head comparison and a publicly available in vitro potency value for this compound makes a definitive statement on their comparative performance challenging. Further studies would be required to delineate the nuanced differences in their efficacy and safety profiles. Researchers and drug development professionals should carefully weigh the glycemic benefits against the observed adverse effects when considering this class of compounds for the management of T2DM.

References

A Preclinical Comparative Analysis of PF-06291874 and Metformin in the Context of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of PF-06291874 and metformin, two therapeutic agents for type 2 diabetes that operate through distinct mechanisms of action. While direct head-to-head preclinical studies are not available in the published literature, this document synthesizes the existing data to offer a comparative overview based on their individual preclinical and clinical findings.

Executive Summary

Metformin, a biguanide, has been a cornerstone of type 2 diabetes therapy for decades. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and improved insulin sensitivity. In contrast, this compound is a glucagon receptor antagonist. It works by blocking the action of glucagon, a hormone that raises blood glucose levels. This guide will delve into the distinct signaling pathways, present available preclinical efficacy data, and outline the typical experimental protocols used to evaluate these compounds.

Comparative Mechanism of Action

The fundamental difference between this compound and metformin lies in their molecular targets and subsequent signaling cascades.

This compound is a non-peptide, orally active glucagon receptor antagonist[1]. By blocking the glucagon receptor (GCGR), primarily in the liver, it prevents glucagon from stimulating glycogenolysis and gluconeogenesis, thereby reducing hepatic glucose output[2].

Metformin 's primary mode of action is the activation of AMP-activated protein kinase (AMPK)[3][4][5][6]. This occurs indirectly through the inhibition of mitochondrial respiratory chain complex 1, which leads to an increase in the cellular AMP:ATP ratio[4]. Activated AMPK then phosphorylates various downstream targets to suppress hepatic gluconeogenesis and lipogenesis, and to increase glucose uptake in peripheral tissues[3][5][6].

cluster_Metformin Metformin Signaling Pathway cluster_PF06291874 This compound Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK ACC ↓ Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates Gluconeogenesis_M ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis_M Inhibits FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR AC Adenylyl Cyclase GCGR->AC Activates PF06291874 This compound PF06291874->GCGR Antagonizes cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Glycogenolysis ↓ Glycogenolysis PKA->Glycogenolysis Gluconeogenesis_PF ↓ Gluconeogenesis PKA->Gluconeogenesis_PF

Comparative Signaling Pathways of Metformin and this compound.

Preclinical Efficacy Data

Due to the absence of direct comparative preclinical studies, this section summarizes representative data for each compound from separate studies in animal models of type 2 diabetes.

This compound

Preclinical data for this compound specifically is limited in the public domain, with more information available from clinical trials. However, studies on other glucagon receptor antagonists in diabetic animal models have consistently shown reductions in blood glucose and improved glucose tolerance[7]. In preclinical studies, glucagon-inhibiting agents have demonstrated the ability to reduce plasma glucose and increase GLP-1 levels[7]. For instance, another glucagon receptor antagonist, RVT-1502, was shown to reduce acute glucagon-stimulated hyperglycemia and chronic hyperglycemia in diabetic mouse models[7].

Metformin

Metformin has been extensively studied in various preclinical models of type 2 diabetes. The data consistently demonstrates its efficacy in improving glycemic control.

Animal ModelTreatmentKey FindingsReference
Zucker Diabetic Fatty (ZDF) Rats MetforminSignificantly reduced plasma glucose and insulin levels. Improved glucose tolerance.N/A
db/db Mice MetforminLowered blood glucose levels and improved insulin sensitivity.N/A
High-Fat Diet-Induced Diabetic Rats MetforminAttenuated hyperglycemia and hyperlipidemia.N/A

Experimental Protocols

Standard preclinical studies evaluating the efficacy of anti-diabetic agents like this compound and metformin typically involve the following methodologies.

Animal Models

Commonly used animal models for type 2 diabetes research include:

  • Genetically Diabetic Models: Such as db/db mice and Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia[8].

  • Chemically-Induced Diabetes: Often using streptozotocin (STZ) in combination with a high-fat diet to induce insulin resistance and subsequent hyperglycemia, mimicking the progression of type 2 diabetes[8].

  • Diet-Induced Obesity and Diabetes: Feeding rodents a high-fat diet to induce obesity, insulin resistance, and glucose intolerance.

Key Efficacy Endpoints
  • Fasting Blood Glucose: Measured periodically to assess the overall effect on glycemic control.

  • Oral Glucose Tolerance Test (OGTT): Performed to evaluate the drug's effect on glucose disposal after a glucose challenge.

  • Insulin Tolerance Test (ITT): Used to assess improvements in insulin sensitivity.

  • Glycated Hemoglobin (HbA1c): A long-term marker of glycemic control.

  • Plasma Insulin and C-peptide Levels: To assess beta-cell function and insulin secretion.

cluster_workflow General Preclinical Workflow for Anti-Diabetic Drug Evaluation start Animal Model Selection (e.g., db/db mice, ZDF rats) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Blood Glucose, Body Weight, etc.) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight, Food/Water Intake) treatment->monitoring ogtt_itt Mid-study/End-of-study Tests (OGTT, ITT) monitoring->ogtt_itt termination Study Termination and Tissue Collection ogtt_itt->termination analysis Biochemical and Histopathological Analysis termination->analysis

A Generalized Experimental Workflow for Preclinical Anti-Diabetic Studies.

Conclusion

This compound and metformin represent two distinct and potentially complementary approaches to the management of type 2 diabetes. Metformin, the established first-line therapy, primarily enhances insulin sensitivity and reduces hepatic glucose production through AMPK activation. This compound, a newer investigational agent, specifically targets the glucagon pathway to decrease hepatic glucose output. While direct comparative preclinical data is lacking, the available evidence suggests that both mechanisms are effective in improving glycemic control. Further research, including potential combination studies, will be crucial to fully elucidate the therapeutic potential of these two agents.

References

Validating the Specificity of PF-06291874 for the Glucagon Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PF-06291874, a small molecule antagonist of the glucagon receptor (GCGR), with other relevant glucagon receptor antagonists. The focus of this guide is to objectively assess the specificity of this compound by comparing its performance with alternative compounds, supported by available experimental data. This information is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies.

Executive Summary

This compound is a potent, orally active, non-peptide antagonist of the glucagon receptor that has been evaluated in clinical trials for the treatment of type 2 diabetes mellitus.[1] While clinical data have demonstrated its efficacy in reducing plasma glucose levels, a detailed public record of its in vitro binding affinity and selectivity profile against related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), is not as readily available as for some other glucagon receptor antagonists. This guide compiles the accessible data to facilitate a comparative assessment. One study has reported this compound as a "very selective glucagon receptor antagonist".[2]

Comparative Analysis of Glucagon Receptor Antagonists

The specificity of a glucagon receptor antagonist is crucial for minimizing off-target effects and ensuring that its therapeutic actions are mediated solely through the intended pathway. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Binding Affinity and Selectivity of Glucagon Receptor Antagonists

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Selectivity vs. GLP-1RSelectivity vs. GIPR
This compound GCGRData not publicly availableDescribed as "very selective"[2]Described as "very selective"[2]
RVT-1502 (LGD-6972)GCGRHigh Affinity (specific value not publicly available)>3,800-fold[3]>3,800-fold[3]
LY2409021GCGR6.66 nM (Ki)>200-fold>200-fold
MK-0893GCGR6.6 nM (IC50)>1515-fold (>10,000 nM / 6.6 nM)[4][5]~155-fold (1020 nM / 6.6 nM)[4][5]

Table 2: Functional Antagonism in cAMP Assays

CompoundTarget ReceptorFunctional Antagonism (IC50)
This compound GCGRData not publicly available
RVT-1502 (LGD-6972)GCGRSuppresses glucagon-stimulated cAMP production[3]
LY2409021GCGR1.8 µM (at rat GluR)
GLP-1R1.2 µM[6]
MK-0893GCGR15.7 nM[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to validate specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gluconeogenesis) PKA->Cellular_Response Phosphorylates substrates leading to PF_06291874 This compound PF_06291874->GCGR Blocks Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay cAMP Functional Assay Membrane_Prep Membrane Preparation (with GCGR, GLP-1R, or GIPR) Incubation Incubation with Radiolabeled Ligand and this compound Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification_Binding Quantification of Radioactivity Separation->Quantification_Binding Ki_Determination Determine Ki Quantification_Binding->Ki_Determination Cell_Culture Cell Culture (expressing GCGR) Pre_Incubation Pre-incubation with this compound Cell_Culture->Pre_Incubation Stimulation Stimulation with Glucagon Pre_Incubation->Stimulation cAMP_Measurement Measurement of cAMP Levels Stimulation->cAMP_Measurement IC50_Determination Determine IC50 cAMP_Measurement->IC50_Determination

References

Comparative Analysis of PF-06291874 Cross-Reactivity with Ghrelin and Motilin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the glucagon receptor antagonist PF-06291874, with a focus on its potential cross-reactivity with the ghrelin (GHSR) and motilin (MLNR) receptors. As direct experimental data on the cross-reactivity of this compound with these specific receptors is not publicly available, this guide leverages selectivity data from other well-characterized glucagon receptor antagonists, namely LGD-6972 and MK-0893, to provide a contextual understanding of the expected selectivity profile for this class of compounds.

Executive Summary

This compound is a small molecule antagonist of the glucagon receptor (GCGR) developed for the treatment of type 2 diabetes mellitus. While its primary mechanism of action is to block glucagon signaling, understanding its potential interactions with other G-protein coupled receptors (GPCRs) is crucial for a comprehensive safety and efficacy assessment. The ghrelin and motilin receptors, also GPCRs, share some structural similarities and are involved in metabolic and gastrointestinal functions, making them relevant for a cross-reactivity evaluation.

This guide presents:

  • A comparative table of the binding affinities and functional activities of representative glucagon receptor antagonists.

  • Detailed experimental protocols for assessing receptor binding and functional activity.

  • Illustrative diagrams of the experimental workflow and the signaling pathways of the glucagon, ghrelin, and motilin receptors.

Comparative Selectivity of Glucagon Receptor Antagonists

The following table summarizes the in vitro potency and selectivity of two representative glucagon receptor antagonists, LGD-6972 and MK-0893. This data provides a benchmark for the expected selectivity profile of compounds in this class, including this compound. It is important to note that a novel glucagon receptor antagonist, this compound, has been described as having favorable physicochemical and pharmacokinetic properties that contribute to its high selectivity.[1]

CompoundTarget ReceptorBinding Affinity (IC₅₀, nM)Functional Activity (IC₅₀, nM)Selectivity vs. GLP-1RSelectivity vs. GIPR
LGD-6972 Glucagon Receptor~10.5 (cAMP)>20,000-fold (>10,000 nM)6,000-fold (3,000 nM)
MK-0893 Glucagon Receptor6.615.7 (cAMP)>1,515-fold (>10,000 nM)155-fold (1020 nM)

Data for LGD-6972 from publicly available preclinical data.[2] Data for MK-0893 from medicinal chemistry literature.

Experimental Protocols

To experimentally determine the cross-reactivity of a compound like this compound, standardized in vitro assays are employed. These include radioligand binding assays to assess direct competition for receptor binding and functional assays to measure the downstream cellular response.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the glucagon, ghrelin, and motilin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human glucagon receptor (hGCGR), ghrelin receptor (hGHSR1a), or motilin receptor (hMLNR).

  • Radioligands: [¹²⁵I]-Glucagon for GCGR, [¹²⁵I]-Ghrelin for GHSR, and [¹²⁵I]-Motilin for MLNR.

  • Test compound: this compound.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to modulate the intracellular second messenger, cyclic AMP (cAMP), in response to receptor activation.

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the glucagon, ghrelin, and motilin receptors.

Materials:

  • Cell lines stably expressing the respective human receptors (hGCGR, hGHSR1a, or hMLNR).

  • Agonists: Glucagon, Ghrelin, or Motilin.

  • Test compound: this compound.

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the cells in 96-well or 384-well plates and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time.

  • Agonist Stimulation: Add a fixed concentration of the respective agonist (e.g., EC₈₀ concentration) to the wells and incubate for a defined period to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production) is determined by non-linear regression.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes Receptor-expressing Cell Membranes Incubate_B Incubation Membranes->Incubate_B Radioligand Radiolabeled Ligand Radioligand->Incubate_B Compound This compound Compound->Incubate_B Filter Filtration Incubate_B->Filter Count_B Scintillation Counting Filter->Count_B Analysis_B IC50/Ki Determination Count_B->Analysis_B Cells Receptor-expressing Cells Incubate_F1 Pre-incubation Cells->Incubate_F1 Antagonist This compound Antagonist->Incubate_F1 Agonist Agonist (Glucagon/Ghrelin/Motilin) Incubate_F2 Stimulation Agonist->Incubate_F2 Incubate_F1->Incubate_F2 Detect cAMP Detection Incubate_F2->Detect Analysis_F IC50 Determination Detect->Analysis_F

Workflow for assessing receptor cross-reactivity.
Signaling Pathways of Glucagon, Ghrelin, and Motilin Receptors

signaling_pathways cluster_glucagon Glucagon Receptor Signaling cluster_ghrelin Ghrelin Receptor Signaling cluster_motilin Motilin Receptor Signaling Glucagon Glucagon GCGR GCGR Glucagon->GCGR Gs Gαs GCGR->Gs AC_g Adenylate Cyclase Gs->AC_g cAMP_g cAMP AC_g->cAMP_g PKA_g PKA cAMP_g->PKA_g CREB CREB PKA_g->CREB Glucose ↑ Hepatic Glucose Production CREB->Glucose Ghrelin Ghrelin GHSR GHSR1a Ghrelin->GHSR Gq Gαq GHSR->Gq PLC_gh PLC Gq->PLC_gh IP3_DAG IP3 & DAG PLC_gh->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Appetite ↑ Appetite, ↑ GH Secretion Ca_PKC->Appetite Motilin Motilin MLNR MLNR Motilin->MLNR Gq_m Gαq MLNR->Gq_m PLC_m PLC Gq_m->PLC_m IP3 IP3 PLC_m->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction GI Smooth Muscle Contraction Ca->Contraction

Simplified signaling pathways of the receptors.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound with ghrelin and motilin receptors is not available in the public domain, the high selectivity of other glucagon receptor antagonists like LGD-6972 and MK-0893 for the glucagon receptor over other related GPCRs suggests that this compound is also likely to be highly selective. The favorable physicochemical properties of this compound further support the likelihood of a clean off-target profile.[1] However, to definitively determine its cross-reactivity profile, dedicated in vitro binding and functional assays, as outlined in this guide, would be necessary. Such studies are critical for a thorough preclinical characterization and for anticipating potential off-target effects in clinical development.

References

Navigating the Safety Landscape of Glucagon Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced side-effect profiles of emerging therapeutics is paramount. This guide provides a comparative analysis of the adverse event profiles of key glucagon receptor antagonists (GRAs) that have undergone clinical investigation. The data presented herein is compiled from publicly available clinical trial results and publications, offering a synthesized overview to inform future research and development in this critical area of metabolic disease therapy.

The development of glucagon receptor antagonists has been a promising avenue for the treatment of type 2 diabetes, aiming to counteract the hyperglycemic effects of excess glucagon. However, the journey of these compounds through clinical trials has revealed a consistent pattern of on-target and off-target effects that have, in some cases, led to the discontinuation of their development. This guide delves into the specifics of these side effects, presenting a comparative look at the available data for several key molecules.

Comparative Side Effect Profiles of Glucagon Antagonists

The following table summarizes the key adverse events observed in Phase 2 clinical trials of several prominent glucagon antagonists. It is important to note that direct head-to-head comparative trials are limited, and variations in study design, patient populations, and duration should be considered when interpreting these data.

Adverse EventLY2409021RVT-1502PF-06291874MK-0893Volagidemab (T1D)
Elevated Liver Enzymes (ALT/AST) Dose-related, reversible increases. In a Phase 2a study, 4 of 85 patients had ALT levels ≥3x ULN.[1] A separate study showed significant increases in ALT vs. placebo and sitagliptin.[2]Mild, reversible increases in mean aminotransferase levels, remaining below the upper limit of normal and not appearing to be dose-related.[3][4]Modest, non-dose-dependent median increases in ALT and AST were observed.[5] Small, dose-dependent increases were also noted in another study.[6]Increased liver transaminases were a noted adverse event, contributing to its discontinuation.[7]No significant changes reported in the provided study.
Increased LDL Cholesterol No clinically significant changes in lipid levels were observed.[1]Weight and lipid changes were similar between RVT-1502 and placebo.[3][4]Small, non-dose-dependent increases in LDL cholesterol (<10%) were observed.[5]Increases in LDL cholesterol were a key adverse event that hindered its clinical development.[7]Data not available in the provided study.
Increased Blood Pressure No clinically significant changes were observed in a Phase 2a study.[1] However, another study reported significant increases in systolic blood pressure versus both placebo and sitagliptin.[2]Mild increases in blood pressure were not dose-related or consistent across time.[3][4]Small, non-dose-dependent increases in systolic (>2 mmHg) and diastolic (>1 mmHg) blood pressure were observed.[5]Increased blood pressure was reported as an adverse event.[7]No significant changes reported in the provided study.
Body Weight Gain No clinically significant changes were observed in one study.[1] Another study reported significant increases in body weight.[2]Weight changes were similar between RVT-1502 and placebo.[3][4]Small increases in body weight (<0.5 kg) were observed.[5]Increased body weight was a noted adverse event.[7]No significant change in total body weight, but a significant increase in lean body mass was observed.[8]
Hypoglycemia The incidence was low and not statistically different from placebo.[1][9][10] No severe episodes were reported.[9]The frequency was low, with no severe episodes.[3][4] 10 of 125 subjects on RVT-1502 experienced mild hypoglycemic events.[3]The incidence was low and similar to placebo.[5]A lower risk of hypoglycemia was noted.[7]Incidence of hypoglycemic events was a secondary endpoint, with no major concerns raised in the provided study abstract.[11]
Hepatic Steatosis Associated with significant increases in hepatic fat fraction.[2]Data not available.Data not available.Data not available.Data not available.

ULN: Upper Limit of Normal. T1D: Type 1 Diabetes.

Experimental Protocols for Side Effect Assessment

The assessment of side effect profiles in clinical trials of glucagon antagonists follows standardized procedures to ensure patient safety and to rigorously evaluate the therapeutic candidate.

Liver Safety Assessment

A primary concern with glucagon antagonists is their impact on liver function. The typical monitoring protocol includes:

  • Baseline and Periodic Monitoring: Measurement of liver enzymes (ALT, AST), alkaline phosphatase (ALP), and total bilirubin at baseline and at regular intervals throughout the study.[12]

  • Dose-Response Relationship: Evaluation of liver enzyme changes across different dose groups to identify dose-dependent toxicity.[12]

  • Hy's Law Criteria: Close monitoring for cases meeting the criteria for drug-induced liver injury (DILI), specifically elevations of ALT or AST >3x ULN accompanied by total bilirubin >2x ULN, in the absence of other causes.[5]

  • Reversibility: Following up on patients with elevated liver enzymes after discontinuation of the drug to assess whether the levels return to baseline.[1]

Cardiovascular Safety Assessment

Given that these drugs are intended for patients with diabetes who are often at higher cardiovascular risk, cardiovascular safety is a critical component of the clinical trials. The FDA has issued guidance for the cardiovascular safety assessment of new diabetes drugs.[1][3][9] Key components include:

  • Vital Signs Monitoring: Regular measurement of blood pressure and heart rate at each study visit.[3]

  • Electrocardiograms (ECGs): Baseline and periodic ECGs to monitor for any changes in cardiac electrical activity.[1]

  • Major Adverse Cardiac Events (MACE): Adjudication of a composite endpoint that typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[3]

  • Lipid Profile: Monitoring of LDL cholesterol, HDL cholesterol, and triglycerides at baseline and throughout the study.[3]

Hypoglycemia Assessment

A key safety consideration for any glucose-lowering therapy is the risk of hypoglycemia. Assessment protocols involve:

  • Self-Monitoring of Blood Glucose (SMBG): Patients are typically required to perform regular SMBG to detect low blood glucose levels.[1]

  • Symptomatic and Asymptomatic Events: Recording and classifying all hypoglycemic events, whether symptomatic or asymptomatic (detected by SMBG).[3]

  • Severity Classification: Categorizing hypoglycemic events as mild, moderate, or severe (requiring external assistance for recovery).[9]

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

GlucagonSignalingPathway cluster_cell Hepatocyte Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds to G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Release) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates Antagonist Glucagon Antagonist Antagonist->GCGR Blocks

Caption: Glucagon signaling pathway in a hepatocyte and the point of intervention for glucagon antagonists.

ExperimentalWorkflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (Glucagon Antagonist vs. Control) Randomization->Treatment Monitoring Ongoing Safety Monitoring (Vitals, ECGs, Labs) Treatment->Monitoring Endpoint Primary & Secondary Endpoint Assessment Treatment->Endpoint Monitoring->Treatment FollowUp Follow-up Period (Post-treatment) Endpoint->FollowUp DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis

Caption: A generalized workflow for a clinical trial assessing the safety and efficacy of a glucagon antagonist.

Conclusion

The clinical development of glucagon receptor antagonists highlights a class of compounds with significant potential for glycemic control, but with a consistent pattern of adverse effects that require careful management and further investigation. The most prominent among these are elevations in liver enzymes and LDL cholesterol, with some compounds also showing effects on blood pressure and body weight. The risk of hypoglycemia appears to be low. As new glucagon antagonists are developed, a thorough understanding of these class-wide effects will be crucial for designing safer and more effective therapies for type 2 diabetes. The detailed experimental protocols for safety assessment outlined in this guide provide a framework for the rigorous evaluation necessary to bring these promising therapeutics to the patients who need them.

References

PF-06291874: A Comparative Analysis from Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for PF-06291874, a potent and orally active glucagon receptor antagonist investigated for the treatment of type 2 diabetes mellitus (T2DM). As no direct head-to-head comparative studies with other anti-diabetic agents have been published, this guide focuses on the efficacy and safety data from placebo-controlled trials, offering valuable insights into its therapeutic potential and limitations.

Efficacy Data

The clinical development program for this compound demonstrated dose-dependent reductions in key glycemic parameters. The following tables summarize the primary efficacy endpoints from studies in patients with T2DM, either as monotherapy or as an add-on to metformin.

Table 1: Glycemic Control with this compound Monotherapy (28 Days) [1]

DosePlacebo-Adjusted Mean Change from Baseline in Mean Daily Glucose (mg/dL)Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL)
15 mg-40.3-27.1
35 mg-48.7-38.0
75 mg-60.2-49.5
150 mg-68.8-57.2

Table 2: Glycemic Control with this compound as Add-on to Metformin (12 Weeks) [2][3]

DosePlacebo-Adjusted Mean Change from Baseline in HbA1c (%)Placebo-Adjusted Mean Change from Baseline in Fasting Plasma Glucose (mg/dL)
30 mg-0.67-16.6
60 mg-0.83-28.2
100 mg-0.93-33.3

Table 3: Glycemic Control with this compound as Add-on to Metformin or Metformin + Sulphonylurea (14 Days) [4]

DosePlacebo-Corrected Decrease from Baseline in Fasting Plasma Glucose (mg/dL)Placebo-Corrected Decrease from Baseline in Mean Daily Glucose (mg/dL)
5 mg - 150 mgDose-dependent reduction, with 34.3 at 150 mgDose-dependent reduction, with 42.4 at 150 mg

Safety and Tolerability

This compound was generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[1][2][4] However, some dose-dependent and non-dose-dependent adverse effects were observed.

Table 4: Key Safety Findings for this compound

Adverse EventObservationCitations
Hypoglycemia Incidence was low and similar to placebo.[2]
LDL Cholesterol Small, dose-dependent increases were observed. At doses ≤75mg as monotherapy, changes were not significant relative to placebo. In a 12-week study, non-dose-dependent increases of <10% were seen.[1][2][4]
Liver Transaminases (ALT/AST) Small, dose-dependent, and reversible increases were observed. The incidence of values >3x the upper limit of normal was similar across doses. Modest, non-dose-dependent median increases were also reported.[1][2][3][4]
Blood Pressure Small, non-dose-dependent increases were observed (Systolic BP > 2 mmHg; Diastolic BP > 1 mmHg).[2]
Body Weight Small increases (< 0.5 kg) were observed in each this compound group versus placebo in a 12-week study.[2]

Experimental Protocols

The clinical evaluation of this compound involved several key studies with distinct methodologies.

Monotherapy Study in T2DM
  • Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound as monotherapy.[1]

  • Study Design: A randomized, placebo-controlled, multicenter, phase 2 study conducted over 28 days.[1]

  • Patient Population: 172 subjects with T2DM who underwent a ≥4-week washout period of any antidiabetic therapy.[1]

  • Treatment Arms: Patients were randomized to receive placebo or this compound at doses of 15, 35, 75, or 150 mg once daily.[1]

  • Key Assessments: Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and on day 28. Predefined safety endpoints were also monitored.[1]

Add-on to Metformin Study in T2DM
  • Objective: To conduct a dose-response assessment of the efficacy and safety of this compound in adults with T2DM on stable doses of metformin.[2]

  • Study Design: A 12-week, randomized, double-blind, statin-stratified, placebo-controlled, 4-arm, parallel-group study.[2]

  • Patient Population: 206 patients with T2DM receiving background metformin therapy, following an 8-week washout period for any other non-metformin oral antidiabetic agents.[2]

  • Treatment Arms: Patients were randomized to placebo or this compound at doses of 30, 60, or 100 mg once daily.[2]

  • Key Assessments: Glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and safety endpoints were assessed at baseline and post-baseline.[2]

Multiple Ascending Dose Study in T2DM
  • Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of this compound.[4]

  • Study Design: A randomized, double-blind, placebo-controlled study with treatment durations of 14-28 days.[4]

  • Patient Population: Patients with T2DM.

  • Treatment Arms:

    • Part A: this compound (5-150 mg once daily) or placebo on a background of metformin.[4]

    • Part B: this compound (15 or 30 mg once daily) or placebo on a background of metformin and a sulphonylurea.[4]

  • Key Assessments: Pharmacokinetics, various pharmacodynamic variables (including a mixed-meal tolerance test on days -1, 14, and 28), safety, and tolerability were assessed. Circulating amino acid concentrations were also measured.[4]

Visualizations

Signaling Pathway of Glucagon Receptor Antagonism

G cluster_0 Hepatocyte cluster_1 Bloodstream Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds AC Adenylate Cyclase GCGR->AC Activates PF06291874 This compound PF06291874->GCGR Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Stimulates Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Gluconeogenesis->Glucose_Output Blood_Glucose Increased Blood Glucose Glucose_Output->Blood_Glucose Increases

Caption: Glucagon receptor antagonist signaling pathway.

General Workflow of this compound Clinical Trials

G cluster_0 Treatment Arms Screening Patient Screening (T2DM Diagnosis) Washout Washout of Prior Antidiabetic Medications (if applicable) Screening->Washout Baseline Baseline Assessments (HbA1c, FPG, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo PF06291874 This compound (Multiple Doses) Randomization->PF06291874 Treatment Treatment Period (Once-daily dosing) FollowUp End of Treatment Assessments & Follow-up Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis Placebo->Treatment PF06291874->Treatment

Caption: Generalized clinical trial workflow for this compound.

It is important to note that Pfizer has discontinued the development of this compound.[5] Despite showing efficacy in glucose reduction, the observed side effects, including increases in LDL cholesterol and liver enzymes, may have contributed to this decision. This guide serves as a summary of the publicly available data for research and informational purposes.

References

A Comparative Analysis of PF-06291874 and Current Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel glucagon receptor antagonist, PF-06291874, with established therapies for type 2 diabetes mellitus (T2DM). The following sections detail the mechanisms of action, comparative efficacy, and safety profiles supported by available clinical trial data.

Mechanism of Action: A Tale of Different Pathways

Understanding the distinct signaling pathways of various anti-diabetic agents is crucial for targeted drug development and personalized medicine. This compound introduces a different approach by targeting the glucagon receptor, while other therapies modulate different aspects of glucose homeostasis.

This compound: Glucagon Receptor Antagonism

This compound is an orally active, non-peptide antagonist of the glucagon receptor.[1] Glucagon, a hormone produced by pancreatic α-cells, plays a key role in elevating blood glucose levels by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, this compound aims to reduce hepatic glucose output, thereby lowering blood glucose levels.[1][2]

cluster_0 Hepatocyte Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor Binds G_Protein G Protein Glucagon_Receptor->G_Protein Activates This compound This compound This compound->Glucagon_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Gluconeogenesis_Glycogenolysis Increased Hepatic Glucose Production PKA->Gluconeogenesis_Glycogenolysis cluster_1 Pancreatic β-cell cluster_2 Kidney (Proximal Tubule) GLP1_RA GLP-1 RA GLP1_Receptor GLP-1 Receptor GLP1_RA->GLP1_Receptor Activates DPP4_I DPP-4 Inhibitor Endogenous GLP-1 Endogenous GLP-1 DPP4_I->Endogenous GLP-1 Prevents breakdown of Insulin_Secretion Increased Insulin Secretion GLP1_Receptor->Insulin_Secretion Endogenous GLP-1->GLP1_Receptor Activates SGLT2_I SGLT2 Inhibitor SGLT2 SGLT2 SGLT2_I->SGLT2 Inhibits Glucose_Reabsorption Decreased Glucose Reabsorption Screening Screening Washout 8-Week Oral Antidiabetic Agent Washout (Metformin continued) Screening->Washout Randomization Randomization Washout->Randomization Treatment_Placebo Placebo + Metformin Randomization->Treatment_Placebo Treatment_30mg This compound 30mg + Metformin Randomization->Treatment_30mg Treatment_60mg This compound 60mg + Metformin Randomization->Treatment_60mg Treatment_100mg This compound 100mg + Metformin Randomization->Treatment_100mg Follow_Up 12-Week Treatment Period Treatment_Placebo->Follow_Up Treatment_30mg->Follow_Up Treatment_60mg->Follow_Up Treatment_100mg->Follow_Up Endpoint_Analysis Primary and Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

References

Safety Operating Guide

Proper Disposal of PF-06291874: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of PF-06291874, a glucagon receptor antagonist. The information is based on available safety data and general best practices for laboratory chemical waste management.

Essential Safety and Disposal Information

While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance. The following table summarizes key information regarding the handling and disposal of this compound.

ParameterInformation
Chemical Name This compound
Synonyms N-[4-[(1S)-1-[3,5-Dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy]butyl]benzoyl]-β-alanine
CAS Number 1393124-08-7
Primary Hazard Not classified as hazardous. May cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
Disposal Consideration Dispose of contents/container in accordance with local, regional, national, and international regulations.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound. It is imperative to consult and follow your institution's specific waste management policies and local regulations.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step.

  • Solid Waste:

    • Collect unused this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, clearly labeled waste container for non-hazardous chemical waste.

  • Liquid Waste:

    • For solutions of this compound, collect the liquid waste in a separate, compatible, and clearly labeled container for non-hazardous liquid chemical waste. Do not mix with other waste streams unless permitted by your institution's guidelines.

Step 2: Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinse as chemical waste.

  • Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry or use a laboratory oven as appropriate.

Step 3: Packaging and Labeling for Disposal

Properly package and label the waste for collection.

  • Containers: Ensure all waste containers are sealed tightly and are in good condition.

  • Labeling: Label the waste containers clearly with "Non-Hazardous Chemical Waste" and the specific contents, including the name "this compound."

Step 4: Final Disposal

Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or designated waste management provider. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS for specific, neutralized, and non-hazardous materials.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_decon Decontamination cluster_final Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused powder, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid package Package & Label Waste Containers solid_waste->package liquid_waste->package decontaminate Decontaminate Equipment rinse 1. Solvent Rinse (Collect as waste) decontaminate->rinse wash 2. Soap & Water Wash rinse->wash final_rinse 3. Deionized Water Rinse wash->final_rinse ehs Contact Environmental Health & Safety (EHS) for Pickup/Disposal package->ehs end End: Compliant Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment.

Essential Safety and Operational Protocols for Handling PF-06291874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of PF-06291874.

This document provides crucial safety and logistical information for the handling of this compound, a potent, non-peptide, and orally active glucagon receptor antagonist currently under investigation for the treatment of type 2 diabetes mellitus. Given its potent pharmacological activity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and prevent environmental contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- Chemical-resistant apron
Handling of Powders/Solids - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Head covering- Face shield
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosol or vapor generation is possible)

Operational Plan: A Step-by-Step Guide

A clear and concise operational plan is essential for the safe handling of potent compounds like this compound. This workflow minimizes the risk of exposure and cross-contamination.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area prep_vent Ensure Proper Ventilation (e.g., Fume Hood) prep_equip Assemble Equipment & PPE prep_sds Review Safety Data Sheet handle_ppe Don Appropriate PPE prep_sds->handle_ppe handle_weigh Weighing (in containment) handle_solution Solution Preparation handle_exp Conduct Experiment decon_surface Decontaminate Work Surfaces handle_exp->decon_surface decon_equip Decontaminate Reusable Equipment decon_ppe Proper PPE Removal disp_waste Segregate & Dispose of Hazardous Waste decon_ppe->disp_waste disp_container Decontaminate & Dispose of Empty Containers

A logical workflow for the safe handling of this compound.
Experimental Protocols

Weighing: All weighing of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure. Use disposable weigh boats to prevent cross-contamination.

Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing and aerosol generation. All solution preparation should occur within a fume hood.

Experimental Procedures: All manipulations of this compound, whether in solid or liquid form, must be performed in the designated and controlled handling area.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

Waste Disposal: Disposal of chemical waste must be in accordance with all local, state, and federal regulations. For many pharmaceutical compounds, high-temperature incineration is the preferred method of disposal. Do not dispose of this compound down the drain.

Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. All labels on the empty container must be obliterated or removed before disposal.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the hazards associated with this compound and the corresponding safety measures.

Hazard_Control_Relationship cluster_hazards Potential Hazards cluster_controls Control Measures Inhalation Inhalation of Powder Ventilation Engineering Controls (Fume Hood, Ventilated Enclosure) Inhalation->Ventilation PPE Personal Protective Equipment (Gloves, Lab Coat, Respirator, Goggles) Inhalation->PPE Ingestion Accidental Ingestion Work_Practices Safe Work Practices (Designated Area, Decontamination) Ingestion->Work_Practices Dermal Skin Contact Dermal->PPE Work_Practaces Work_Practaces Dermal->Work_Practaces Eye Eye Contact Eye->PPE Disposal Proper Waste Disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06291874
Reactant of Route 2
PF-06291874

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.